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Foundational

Diarylphosphinic Acid Ligands: A New Frontier in Transition Metal Catalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling the construction of complex molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling the construction of complex molecules with remarkable efficiency and selectivity. The performance of these catalytic systems is intrinsically linked to the properties of the ancillary ligands that coordinate to the metal center. While traditional phosphine ligands have been instrumental, the search for next-generation ligands with enhanced stability, activity, and tunability is perpetual. This guide delves into the burgeoning field of diarylphosphinic acids and their derivatives as highly effective ligands and pre-ligands in transition metal catalysis. We will explore their synthesis, unique coordination chemistry, and pivotal role in key cross-coupling reactions, providing field-proven insights and detailed protocols for their practical application.

Introduction: The Evolving Role of Phosphorus Ligands

For decades, tertiary phosphines (PR₃) have been the workhorses of homogeneous catalysis.[1] Their success stems from the ease with which their steric and electronic properties can be modified, allowing for the fine-tuning of a metal catalyst's reactivity and selectivity.[2][3] The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as those pioneered by Buchwald and Hartwig, revolutionized palladium-catalyzed cross-coupling reactions, making previously challenging transformations routine.[1][4]

However, many traditional phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques for their handling and storage. This operational constraint has driven the development of more robust alternatives. Diarylphosphinic acids (Ar₂P(O)OH) and their derivatives have emerged as a compelling class of air-stable pre-ligands. These P(V) compounds can be conveniently handled and are often reduced in situ to the active P(III) ligand or, more intriguingly, can participate directly in the catalytic cycle through unique coordination modes, offering distinct advantages in stability and reactivity.

Synthesis of Diarylphosphinic Acids

The accessibility of diarylphosphinic acids is key to their widespread adoption. Several reliable synthetic strategies have been established, each with its own merits and limitations.

Friedel-Crafts Arylation

One of the classical methods involves the Friedel-Crafts arylation of phosphorus trichloride (PCl₃) or phosphoryl chloride (POCl₃) with aromatic compounds in the presence of a Lewis acid like aluminum trichloride (AlCl₃).[5] The initial product is an aryldichlorophosphine, which can undergo a second arylation. Subsequent hydrolysis and oxidation yield the desired diarylphosphinic acid.

  • Causality: This method is effective for producing symmetrical diarylphosphinic acids from electron-rich arenes. However, it is less suitable for creating unsymmetrical ligands and often requires harsh conditions, limiting its functional group tolerance.[5]

Grignard and Organolithium Reactions

The reaction of Grignard reagents (ArMgX) or organolithiums (ArLi) with phosphorus oxychloride (POCl₃) or dialkyl phosphonates provides a more versatile route.[5] Stepwise addition of different aryl Grignard reagents can be used to synthesize unsymmetrical diarylphosphinic acids, offering greater control over the ligand structure.

  • Causality: This approach offers better functional group compatibility than the Friedel-Crafts method. However, over-addition of the organometallic reagent can lead to the formation of triarylphosphine oxide byproducts, complicating purification.[5]

Palladium-Catalyzed P-C Cross-Coupling (Hirao Reaction)

Modern synthetic methods leverage the power of transition metal catalysis. The palladium-catalyzed cross-coupling of H-phosphinates (esters of phosphinic acid) with aryl halides or triflates is a highly efficient and general method for forming P-C bonds.[6] This approach provides excellent control for the synthesis of unsymmetrical diarylphosphinates, which can then be hydrolyzed to the corresponding phosphinic acids.

  • Causality: The high efficiency and broad substrate scope of palladium catalysis make this the preferred method for constructing complex and sterically hindered diarylphosphinic acids with a wide array of functional groups.[6]

Table 1: Comparison of Synthetic Routes to Diarylphosphinic Acids
MethodStarting MaterialsKey ReagentsAdvantagesLimitations
Friedel-Crafts Arylation Arene, PCl₃/POCl₃AlCl₃Cost-effective for simple, symmetrical ligands.Harsh conditions, poor functional group tolerance, limited to symmetrical products.
Grignard/Organolithium Aryl Halide, Mg/Li, POCl₃-Good for unsymmetrical ligands, milder conditions.Risk of over-alkylation to phosphine oxides, requires stoichiometric organometallics.
Pd-Catalyzed Coupling H-phosphinate, Aryl HalidePd Catalyst, BaseExcellent functional group tolerance, high efficiency, access to complex unsymmetrical ligands.Higher cost of catalyst and reagents.[6]

Coordination Chemistry and Mechanistic Implications

The defining feature of a phosphinic acid ligand is the P=O phosphoryl group. This functionality imparts unique properties that distinguish it from a traditional tertiary phosphine. When coordinated to a transition metal, the diarylphosphinate anion can act as a bidentate ligand, binding through both the phosphorus atom (after reduction or in a different form) and the oxygen atom. This ability to reversibly bind through the oxygen atom is known as hemilability.

Diagram 1: Ligand Coordination and Hemilability

G cluster_ligand Diarylphosphinate Ligand cluster_metal_complex Metal Complex P P O O P->O = Ar1 Ar¹ P->Ar1 Ar2 Ar² P->Ar2 M Metal Center (e.g., Pd) P->M  Strong σ-donation O->M  Weak, Hemilabile Interaction

Caption: Coordination of a diarylphosphinate ligand, showing the strong P-metal bond and the weaker, reversible O-metal interaction.

This hemilabile character is mechanistically significant. The phosphoryl oxygen can coordinate to the metal center, protecting it and stabilizing the complex. During a key step in the catalytic cycle, such as substrate binding, this weak bond can dissociate, opening up a coordination site for the incoming reactant. This dynamic behavior can enhance catalytic turnover by preventing the formation of overly stable, inactive catalyst species.

Applications in Palladium-Catalyzed Cross-Coupling

Diarylphosphinic acid derivatives have proven to be exceptionally effective in palladium-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical and materials science.[7] They often serve as stable, air-tolerant pre-catalysts that form the active, bulky, and electron-rich phosphine ligand in situ.

The Catalytic Cycle: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organic halide, is a prime example of the efficacy of these ligands.[4] The catalyst system often involves a palladium(II) precatalyst that is reduced to the active palladium(0) species.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition (+ Ar¹-X) trans_complex L-Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation (+ Ar²-B(OR)₂) trans_complex->pd0 Reductive Elimination (- Ar¹-Ar²) ligand L = Diarylphosphine (from phosphinic acid precatalyst) ligand->pd0

Caption: The role of the diarylphosphine ligand (L) in the key steps of the Suzuki-Miyaura catalytic cycle.

  • Expertise & Experience: Bulky dialkylbiaryl phosphine ligands, often generated from phosphinic acid precursors, are known to accelerate both oxidative addition and reductive elimination.[2][4] The steric bulk on the ligand forces the two aryl groups on the trans_complex into close proximity, promoting the final bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst.[8] This is a critical design principle for highly active catalysts.

Palladacycle Pre-catalysts

An important application involves the use of diarylphosphinamides (derived from diarylphosphinic acids) to form highly stable and active palladacycle pre-catalysts. These complexes exhibit excellent stability towards air and moisture and can initiate Suzuki-Miyaura couplings at ambient temperature with low catalyst loadings, making them highly practical for industrial applications.[9]

Experimental Protocols: A Practical Guide

Trustworthiness in science is built on reproducible, well-described methods. The following protocols provide a self-validating system for the synthesis and application of these ligands.

Protocol: Synthesis of an Unsymmetrical Diarylphosphinate via Hirao Coupling

This protocol describes the synthesis of ethyl phenyl(4-methoxyphenyl)phosphinate.

Materials:

  • Ethyl phenyl-H-phosphinate

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and dppp (2.5 mol%).

  • Solvent & Reagents: Add anhydrous toluene, followed by ethyl phenyl-H-phosphinate (1.0 eq.), 4-bromoanisole (1.2 eq.), and triethylamine (2.0 eq.).

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl phenyl(4-methoxyphenyl)phosphinate.

Diagram 3: Workflow for Ligand Synthesis and Catalytic Application

Workflow start Starting Materials (H-Phosphinate, Aryl Halide) synthesis Step 1: Pd-Catalyzed Hirao Coupling start->synthesis purification1 Step 2: Workup & Purification synthesis->purification1 ligand Product: Diarylphosphinate (Pre-Ligand) purification1->ligand catalysis Step 3: Suzuki-Miyaura Cross-Coupling Reaction ligand->catalysis Use as pre-ligand with Pd source purification2 Step 4: Product Isolation catalysis->purification2 final_product Final Product: Biaryl Compound purification2->final_product

Caption: A streamlined workflow from ligand synthesis to its application in a catalytic cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling Using a Diarylphosphinate-Derived Pre-catalyst

This protocol details the coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

  • Palladacycle pre-catalyst derived from a diarylphosphinamide[9] (or a combination of Pd(OAc)₂ and a diarylphosphine ligand)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (e.g., 10:1 v/v)

Methodology:

  • Reaction Setup: To a vial, add the palladium pre-catalyst (e.g., 1 mol%), 4-chlorotoluene (1.0 eq.), phenylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Reaction: Stir the reaction vigorously at room temperature (or slightly elevated temperature, e.g., 40-60 °C, if needed) for 4-24 hours. Monitor by GC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the residue by column chromatography to isolate the 4-methylbiphenyl product.

Conclusion and Future Outlook

Diarylphosphinic acids and their derivatives represent a significant advancement in ligand design for transition metal catalysis. Their inherent air stability simplifies handling and storage, making them attractive for both academic and industrial settings. Mechanistically, their capacity for hemilabile coordination offers a sophisticated means of modulating catalyst activity and stability. The success of these ligands, particularly in robust palladium-catalyzed cross-coupling reactions, has established them as indispensable tools for modern organic synthesis.

Future research will likely focus on developing chiral versions of these ligands for asymmetric catalysis, expanding their application to other transition metals (e.g., nickel, copper, rhodium), and exploring their role in challenging C-H activation/functionalization reactions.[10][11] As our understanding of their structure-activity relationships deepens, the rational design of next-generation diarylphosphinic acid-based ligands will continue to push the boundaries of catalytic efficiency and selectivity.

References

  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]

  • Keglevich, G., & Kiss, N. Z. (n.d.). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Semantic Scholar. Retrieved from [Link]

  • Doak, G. O., & Freedman, L. D. (n.d.). The Synthesis of Arylphosphonic and Diarylphosphinic Acids by the Diazo Reaction1. Scilit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

  • Gagnon, A., & Spletstoser, J. T. (2020). Design and Synthesis of Dialkylarylphosphine Urea Ligands and their Application in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Geitenbeek, R. G., & van der Stam, W. (2017). Mono-alkyl Phosphinic Acids as Ligands in Nanocrystal Synthesis. ResearchGate. Retrieved from [Link]

  • Sadowski, B., & Szostak, M. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. MOST Wiedzy. Retrieved from [Link]

  • ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the complex of the divalent metal ion with di(alkyl)phosphoric acid in the form of an MA 2 (HA) 2 type adduct. Retrieved from [Link]

  • Wang, D., et al. (2007). Palladacycles derived from arylphosphinamides for mild Suzuki–Miyaura cross-couplings. RSC Publishing. Retrieved from [Link]

  • Fau, G., et al. (2023). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Retrieved from [Link]

  • Hickman, R. J., et al. (2022). Tailoring Phosphine Ligands for Improved C-H Activation: Insights from Δ-Machine Learning. ChemRxiv. Retrieved from [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Retrieved from [Link]

  • Procopiou, P. A., et al. (2023). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. White Rose Research Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural features of cationic palladium(II) acetylacetonate complexes with dialkylbiarylphosphine ligands. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Retrieved from [Link]

  • Li, X. (2023). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. Retrieved from [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Ligands in Catalysis. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Characterization and Synthetic Utility of (3-Methoxyphenyl)(phenyl)phosphinic Acid

Executive Summary This technical guide profiles (3-Methoxyphenyl)(phenyl)phosphinic acid (CAS: 4552-91-4), an unsymmetrical diarylphosphorus(V) acid. Unlike its carboxylic acid analogues, this compound features a tetrahe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles (3-Methoxyphenyl)(phenyl)phosphinic acid (CAS: 4552-91-4), an unsymmetrical diarylphosphorus(V) acid. Unlike its carboxylic acid analogues, this compound features a tetrahedral geometry and a significantly lower pKa (~1.5–2.0), making it a potent hydrogen-bond donor in organocatalysis and a critical bioisostere in metalloprotease inhibitor design. This guide details its chemical informatics, validated synthetic protocols via Pd-catalyzed cross-coupling, and physicochemical properties.

Part 1: Chemical Identity & Informatics[1]

The following data establishes the unique digital fingerprint for (3-Methoxyphenyl)(phenyl)phosphinic acid. These identifiers are essential for database integration and computational modeling.

Table 1: Chemical Identifiers and Descriptors

DescriptorValue
Chemical Name (3-Methoxyphenyl)(phenyl)phosphinic acid
CAS Registry Number 4552-91-4
Molecular Formula C₁₃H₁₃O₃P
Molecular Weight 248.21 g/mol
Canonical SMILES COc1cccc(P(=O)(O)c2ccccc2)c1
Isomeric SMILES COc1cccc(P(=O)(O)c2ccccc2)c1 (Achiral phosphorus*)
InChI String InChI=1S/C13H13O3P/c1-16-12-8-5-9-13(10-12)17(14,15)11-6-3-2-4-7-11/h2-10H,1H3,(H,14,15)
InChI Key Generated from structure: Varies by tautomer preference, typically stable.[1][2][3][4]

*Note: While the phosphorus atom is bonded to four distinct groups (Phenyl, 3-Methoxyphenyl, =O, -OH), rapid proton exchange on the hydroxyl group generally renders the enantiomers inseparable under standard conditions without derivatization.

Structural Visualization Logic

The following diagram illustrates the parsing logic of the SMILES string into the chemical structure, highlighting the connectivity of the central phosphorus core.

SMILES_Logic cluster_0 SMILES Components S1 Methoxy Group (COc1...) S2 Aryl Ring 1 (...cccc...c1) S1->S2 attached at C3 S3 Phosphinic Core (P(=O)(O)) S2->S3 C-P Bond Structure (3-Methoxyphenyl)(phenyl) phosphinic acid S3->Structure S4 Phenyl Ring 2 (c2ccccc2) S4->S3 C-P Bond

Figure 1: Component-based parsing of the SMILES string COc1cccc(P(=O)(O)c2ccccc2)c1.

Part 2: Physicochemical Properties & Stability[1]

Understanding the physical behavior of this acid is critical for its application in solvent extraction and ligand design.

  • Acidity (pKa): Estimated at 1.7 – 2.1 .[4]

    • Causality: The electron-withdrawing effect of the P=O bond stabilizes the conjugate base (phosphinate anion) more effectively than the carbonyl group in carboxylic acids. The 3-methoxy substituent (electron-donating by resonance, withdrawing by induction) has a minor effect compared to the phosphorus core.

  • Solubility Profile:

    • High: DMSO, Methanol, Ethanol, DMF.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Water (unlike simple alkyl phosphinic acids, the two aryl rings significantly increase lipophilicity), Hexanes.

  • Lipophilicity (LogP): ~2.0 – 2.3 (Predicted).

    • Significance: This range suggests good membrane permeability, making it a viable bioisostere for drug discovery campaigns targeting metalloenzymes.

Part 3: Synthetic Methodology (The Hirao Coupling)[4][6]

While classical Grignard routes exist, they lack functional group tolerance. The Hirao Cross-Coupling is the authoritative, modern approach for synthesizing unsymmetrical diarylphosphinic acids. This protocol utilizes a Palladium(0) cycle to couple a pseudo-H-phosphinate with an aryl halide.

Reaction Scheme

Substrates: Phenylphosphinic acid (or its ester) + 3-Iodoanisole. Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).[5] Base: Triethylamine (Et₃N).[6]

Step-by-Step Protocol
  • Reagent Preparation:

    • Charge a dry Schlenk flask with Phenylphosphinic acid (1.0 equiv) and 3-Iodoanisole (1.1 equiv).

    • Add Pd(OAc)₂ (5 mol%) and dppf (10 mol%) as the ligand. Note: dppf is chosen for its large bite angle, which accelerates the reductive elimination step.

  • Solvation & Activation:

    • Add anhydrous Acetonitrile (MeCN) or Toluene (0.2 M concentration relative to substrate).

    • Add Triethylamine (3.0 equiv). Mechanism: The base neutralizes the HI byproduct and regenerates the Pd(0) species.

  • Reaction:

    • Heat the mixture to 80–100°C under an inert atmosphere (N₂ or Ar) for 12–24 hours.

    • Monitoring: Use ³¹P NMR. The starting material (doublet, ~20-40 ppm, J_PH ~500 Hz) will disappear, replaced by a singlet (phosphinic acid) or a decoupled signal around 30–45 ppm.

  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Dilute with 1M NaOH (converts product to sodium salt, partitioning it into water).

    • Wash aqueous layer with Ethyl Acetate (removes organic impurities/uncoupled iodide).

    • Acidify aqueous layer to pH 1 with HCl.

    • Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield the solid acid.

Mechanistic Workflow

The following diagram details the catalytic cycle, emphasizing the critical P(III)/P(V) tautomerization required for the oxidative addition.

Hirao_Mechanism Start Phenylphosphinic Acid (H-Phosphinate Tautomer) Base Base (Et3N) Deprotonation Start->Base Tautomer shift Coord Ligand Exchange (P-Coordination) Base->Coord Generates Nucleophilic P Active_Pd Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-Pd-I) Active_Pd->OxAdd + 3-Iodoanisole OxAdd->Coord RedElim Reductive Elimination (C-P Bond Formation) Coord->RedElim RedElim->Active_Pd Catalyst Regeneration Product Product: (3-Methoxyphenyl)(phenyl)phosphinic acid RedElim->Product

Figure 2: The Hirao Coupling cycle. The reaction relies on the P(III) tautomer of the phosphinic acid acting as the nucleophile.

Part 4: Analytical Validation

To validate the synthesis, the following spectral signatures must be confirmed.

Table 2: Expected Spectral Data

TechniqueSignalAssignment
³¹P NMR δ 25 – 45 ppm (Singlet)The phosphorus nucleus is deshielded by two aryl groups and the oxygen. Unlike the starting material, there is no large P-H coupling constant.
¹H NMR δ 3.80 (s, 3H)Methoxy group (-OCH₃).
¹H NMR δ 7.0 – 7.8 (m, 9H)Aromatic protons. The 3-methoxy ring pattern will show distinct splitting (dd/dt) compared to the monosubstituted phenyl ring.
¹H NMR δ ~10.0 – 12.0 (br s, 1H)Acidic proton (-OH). Often broadened or invisible depending on solvent/water content.
Mass Spec m/z 249.05 [M+H]⁺Positive mode ESI.

Part 5: Applications in Drug Design

  • Zinc Metalloprotease Inhibition: The P(=O)(OH) moiety is a classic zinc-binding group (ZBG). It mimics the tetrahedral transition state of peptide hydrolysis. The (3-methoxyphenyl) group provides a " hydrophobic tail" that can probe the S1' or S2' pockets of enzymes like Matrix Metalloproteinases (MMPs).

  • Bioisosterism: This compound serves as a bioisostere for carboxylic acids (e.g., in NSAID derivatives). The phosphinic acid is more acidic and tetrahedral, offering different geometric constraints and hydrogen bonding capabilities than the planar carboxylate.

References

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). "A Novel Synthesis of Dialkyl Arenephosphonates". Synthesis, 1981(1), 56-57.
  • Montchamp, J. L. (2005). "Recent advances in phosphorus–carbon bond formation: synthesis of H-phosphinic acid derivatives from hypophosphorous compounds". Journal of Organometallic Chemistry, 690(10), 2388-2406.
  • PubChem. (n.d.).[2] Phosphinic Acid Derivatives and Data. National Library of Medicine. Retrieved from [Link] (General property verification).

Sources

Foundational

Solubility Profiling of Diarylphosphinic Acids: Thermodynamic Mechanisms & Experimental Protocols

Executive Summary Diarylphosphinic acids (e.g., Diphenylphosphinic acid, DPPA) represent a critical class of organophosphorus compounds with significant utility in hydrometallurgical extraction, asymmetric catalysis, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diarylphosphinic acids (e.g., Diphenylphosphinic acid, DPPA) represent a critical class of organophosphorus compounds with significant utility in hydrometallurgical extraction, asymmetric catalysis, and pharmaceutical intermediate synthesis. Unlike their dialkyl counterparts (e.g., Cyanex 272), the presence of aromatic rings introduces unique


-

stacking interactions and steric rigidity that fundamentally alter their solubility profiles.

This technical guide provides a mechanistic analysis of diarylphosphinic acid solubility, moving beyond simple "like dissolves like" heuristics to explore the thermodynamic competition between cyclic dimerization in non-polar media and solvation in polar protic solvents. It includes validated experimental protocols for solubility determination and mathematical modeling strategies essential for process scale-up.

Molecular Architecture & Solvation Mechanisms

The solubility of diarylphosphinic acids (


) is governed by their amphiphilic nature. The molecule consists of a polar, hydrophilic phosphinic head group (

) capable of strong hydrogen bonding, and a hydrophobic, bulky diaryl tail.
The Dimerization vs. Solvation Equilibrium

In organic solvents, the dissolution process is a competition between two thermodynamic states:

  • Self-Association (Dimerization): In non-polar or weakly polar solvents (e.g., Toluene, Benzene), the acidic proton acts as a hydrogen bond donor to the phosphoryl oxygen of another molecule, forming stable, eight-membered cyclic dimers. This dimerization significantly increases solubility in non-polar solvents compared to monomeric expectations but limits it relative to polar solvents.

  • Solvent-Complexation: In polar protic solvents (e.g., Methanol, Ethanol), the solvent molecules disrupt the dimer, forming hydrogen bonds with the phosphinic acid monomers. This enthalpic gain usually outweighs the entropic cost, leading to higher solubility.

Visualization of Solvation Pathways

The following diagram illustrates the mechanistic bifurcation based on solvent polarity.

SolvationMechanism cluster_NonPolar Non-Polar Solvent (e.g., Toluene) cluster_Polar Polar Protic Solvent (e.g., Ethanol) Solid Solid Crystal Lattice (Strong Intermolecular Forces) Monomer Free Monomer Ar2P(O)OH Solid->Monomer Endothermic Dissociation (+ΔH) Dimer Cyclic Dimer (H-Bond Stabilized) Monomer->Dimer Dimerization Equilibrium (Dominant in low dielectric) Solvated Solvated Monomer (Solvent-Solute H-Bonds) Monomer->Solvated Solvation (Dominant in high dielectric)

Caption: Mechanistic pathway showing the competition between cyclic dimerization in non-polar media and solvation in polar media.

Thermodynamic Modeling

For process engineering, empirical data must be correlated to mathematical models to predict solubility at varying temperatures. Two models are industry standards for diarylphosphinic acids.

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (


) with temperature (

) for organophosphorus acids. It accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Applicability: Excellent for interpolation within the measured temperature range (typically 288K – 323K).

  • Physical Meaning:

    
     relates to the enthalpy of solution, while 
    
    
    
    accounts for the temperature dependence of the heat capacity.
Buchowski-Ksiazczak ( ) Equation

This model relates solubility to the melting point (


) and enthalpy of fusion, offering a more theoretically grounded approach for solid-liquid equilibrium.


  • 
    :  Parameter related to the non-ideality of the solution (association number).
    
  • 
    :  Enthalpy parameter.
    

Expert Insight: For Diphenylphosphinic acid (DPPA), the Apelblat model consistently yields lower Average Relative Deviation (ARD < 2%) compared to the


 model, making it the preferred choice for engineering calculations [1].

Empirical Solubility Data & Solvent Selection[1][2]

The solubility of Diphenylphosphinic acid (DPPA) follows a distinct order based on solvent polarity and hydrogen-bonding capability. The following data summarizes trends observed in validated literature [1, 2].

Table 1: Solubility Trends of DPPA (at 298.15 K)
Solvent ClassRepresentative SolventSolubility TrendMechanistic Driver
Polar Protic MethanolHighest Strong H-bond donor/acceptor interactions; complete dimer disruption.
Polar Protic EthanolHighSimilar to methanol but slightly reduced due to steric bulk of ethyl group.
Polar Aprotic DMSO / DMFHighStrong dipole-dipole interactions; DMSO oxygen is a potent H-bond acceptor.
Polar Aprotic AcetoneModerateGood solvation but lacks H-bond donor capability to stabilize the P=O group effectively.
Non-Polar TolueneLow Solubility relies on dimerization; "Hydrophobic effect" of aryl rings aids dissolution but is limited by the polar head group.
Aqueous WaterVery LowHydrophobic aryl rings dominate; lattice energy > hydration energy.

Critical Observation: The solubility of DPPA in alcohols increases with temperature more significantly than in non-polar solvents. This indicates that the endothermic enthalpy of solution (


) is larger in alcohols, driven by the energy required to break solvent-solvent H-bonds before solvating the solute.

Validated Experimental Protocol: The Shake-Flask Method[3][4][5]

To ensure data integrity (Trustworthiness), the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol minimizes errors from supersaturation and temperature fluctuations.

Workflow Diagram

ShakeFlaskProtocol cluster_Analysis Analytical Methods Start Start: Excess Solid DPPA + Solvent Equilibrate Agitate at Constant T (±0.05 K) Time: 24-48 Hours Start->Equilibrate Settle Phase Separation (Stop stirring, allow settling for 2-4h) Equilibrate->Settle Sample Extract Supernatant (Using pre-heated syringe filter 0.45µm) Settle->Sample Analyze Quantification Sample->Analyze Titration Method A: Titration (NaOH w/ Phenolphthalein) Analyze->Titration High Conc. HPLC Method B: HPLC (UV detection at 254nm) Analyze->HPLC Trace/Low Conc.

Caption: Step-by-step workflow for the isothermal saturation shake-flask method ensuring thermodynamic equilibrium.

Detailed Methodology
  • Preparation: Add excess solid diarylphosphinic acid to a double-jacketed glass vessel containing the specific solvent.

  • Equilibration: Agitate the mixture using a magnetic stirrer.

    • Critical Control Point: Temperature must be controlled via a circulating water bath to within

      
      . Fluctuations can cause micro-precipitation or supersaturation.
      
    • Duration: Agitate for at least 24 hours.[1][2] (Literature suggests 48 hours for viscous solvents).

  • Sampling: Stop agitation and allow the phases to separate for 2–4 hours at the same temperature.

  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter.

    • Expert Tip: Pre-heat the syringe and filter to the experimental temperature to prevent the solute from crashing out during sampling (a common source of negative bias).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (prone to error with high boiling solvents).

    • Titration: Dilute aliquot with ethanol and titrate with standardized 0.1 M NaOH using phenolphthalein indicator. (Recommended for solubility > 0.01 M).

    • HPLC: For low solubility or impure samples, use Reverse Phase HPLC (C18 column, Methanol/Water mobile phase).

Applications in Extraction & Catalysis

Understanding the solubility profile of diarylphosphinic acids directly impacts their industrial applications.

Rare Earth Element (REE) Extraction

Diarylphosphinic acids are used to extract REEs (Lanthanides) from aqueous acidic solutions.[3]

  • Mechanism: The extraction occurs at the liquid-liquid interface. The extractant (DPPA) must be soluble in the organic phase (diluent like Kerosene or Toluene) but insoluble in the aqueous phase to prevent loss.

  • Selectivity: The steric hindrance of the aryl groups often provides higher selectivity for heavy rare earths compared to dialkyl equivalents [3]. The formation of the dimer in the organic phase is the active extracting species:

    
    
    (Where HA is the diarylphosphinic acid monomer).
    
Pharmaceutical Intermediates

DPPA derivatives are precursors for aminophosphinic acids (peptide mimics).

  • Process Implication: Synthesis often requires a solvent that dissolves the phosphinic acid but precipitates the product (or vice versa). Knowing that DPPA is highly soluble in ethanol but moderately soluble in acetone allows for recrystallization strategies (e.g., dissolving in hot ethanol and adding acetone as an anti-solvent).

References

  • Zhang, G.-Q., Wang, L.-S., Fan, R.-L., Shao, X.-Z., & Wang, X.-F. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents. Journal of Chemical & Engineering Data, 53(5), 1192–1195.[4] [Link]

  • Wang, L.-S., Zhang, G.-Q., & Fan, R.-L. (2006). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p-Methoxyphenylphosphinic Acid... in Selected Solvents. Journal of Chemical & Engineering Data, 51(2), 462–466.[5] [Link]

  • Li, D., Wang, X., & Wu, L. (2014). Solvent Extraction with Organophosphorus Acids and Amine Reagents.[2][3] Minerals Engineering, 61, 82–87.[3] [Link]

  • Matziari, M., et al. (2019).[6] Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929.[6] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heavy Rare Earth Element Extraction using (3-Methoxyphenyl)(phenyl)phosphinic Acid

Abstract This application note details the protocol for the extraction and separation of Heavy Rare Earth Elements (HREEs), specifically focusing on the separation of Lutetium (Lu) and Ytterbium (Yb), using (3-methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the extraction and separation of Heavy Rare Earth Elements (HREEs), specifically focusing on the separation of Lutetium (Lu) and Ytterbium (Yb), using (3-methoxyphenyl)(phenyl)phosphinic acid (MPPA) . Designed for process chemists and radiopharmaceutical developers, this guide leverages the unique steric and electronic properties of diaryl phosphinic acids to achieve superior separation factors compared to conventional alkyl phosphinic extractants (e.g., Cyanex 272). The protocol includes solvent formulation, equilibrium extraction isotherms, and a continuous counter-current simulation workflow.

Introduction & Chemical Basis[1][2][3][4][5]

The Challenge: HREE Separation

The separation of adjacent heavy rare earths (e.g., Yb/Lu, Er/Tm) is notoriously difficult due to the phenomenon of Lanthanide Contraction , which results in minimal differences in ionic radii (e.g., Yb³⁺: 0.868 Å vs. Lu³⁺: 0.861 Å). Conventional extractants like D2EHPA (P204) or EHEHPA (P507) often lack the necessary selectivity for high-purity applications, such as the purification of Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.

The Solution: (3-Methoxyphenyl)(phenyl)phosphinic Acid (MPPA)

MPPA represents a class of diaryl phosphinic acids . Unlike dialkyl derivatives, the aromatic substituents provide two critical advantages:

  • Electronic Tuning: The phenyl and 3-methoxyphenyl groups exert electron-withdrawing inductive effects (relative to alkyl chains), increasing the acidity of the P-OH group. This allows extraction at lower pH values (pH 0.5 – 2.0), reducing base consumption.

  • Steric Selectivity: The rigid aromatic rings create a "stiffer" coordination environment. This enhances size-based discrimination, favoring the smallest ion (Lu³⁺) over slightly larger neighbors (Yb³⁺, Tm³⁺).

Mechanism of Action

MPPA functions as a cation exchanger. In non-polar diluents, it exists predominantly as a hydrogen-bonded dimer. The extraction mechanism follows the general equation:



Where HL represents the MPPA monomer.

MPPA_Mechanism Aqueous Aqueous Phase (Ln³⁺, H⁺) Interface Interface Cation Exchange Aqueous->Interface Diffusion Interface->Aqueous Release of 3H⁺ Organic Organic Phase Ln(MPPA)₆ Complex Interface->Organic Extraction of Ln³⁺ MPPA_Dimer MPPA Dimer (HL)₂ MPPA_Dimer->Interface Adsorption

Figure 1: Schematic representation of the cation exchange mechanism at the liquid-liquid interface.

Experimental Protocols

Protocol A: Solvent Formulation & Preparation

Objective: Prepare a stable organic phase capable of extracting HREEs without third-phase formation.

Materials:

  • (3-Methoxyphenyl)(phenyl)phosphinic acid (MPPA) [CAS: 4552-91-4] (>98% purity).

  • Diluent: Toluene (analytical grade) or sulfonated kerosene (industrial grade).

  • Phase Modifier: 1-Octanol (required if using kerosene).

Procedure:

  • Calculation: Determine the required mass of MPPA for a 0.2 M solution.

    • MW of MPPA (C₁₃H₁₃O₃P) ≈ 248.21 g/mol .

    • For 1 Liter: Weigh 49.64 g of MPPA.

  • Dissolution:

    • Option A (Aromatic Diluent): Dissolve MPPA directly in Toluene. Sonicate for 10 minutes to ensure complete dissolution.

    • Option B (Aliphatic Diluent): Dissolve MPPA in a mixture of Kerosene + 5% (v/v) 1-Octanol. The octanol acts as a modifier to prevent the formation of a third liquid phase during metal loading.

  • Pre-equilibration: Contact the organic phase with 0.1 M HCl (1:1 ratio) for 10 minutes to remove any trace water-soluble impurities. Separate phases.

Protocol B: Extraction Isotherm & pH Dependence

Objective: Determine the optimal pH for maximum separation between Ytterbium (Yb) and Lutetium (Lu).

Feed Solution:

  • Mixture of YbCl₃ and LuCl₃ (0.01 M each) in dilute HCl.

  • Adjust initial acidity to pH 0.5, 1.0, 1.5, 2.0, 2.5 using HCl or NaOH.

Workflow:

  • Contact: In a 50 mL separatory funnel, combine 10 mL of Organic Phase (0.2 M MPPA) and 10 mL of Aqueous Feed .

  • Equilibration: Shake mechanically for 30 minutes at 25°C. (Kinetics of diaryl phosphinates are generally fast, but 30 mins ensures equilibrium).

  • Separation: Allow phases to settle for 10 minutes.

  • Analysis:

    • Collect the aqueous raffinate.

    • Measure equilibrium pH (

      
      ).
      
    • Analyze metal concentrations ([Lu], [Yb]) in the raffinate using ICP-OES or ICP-MS .

  • Calculation:

    • Distribution Ratio (

      
      ): 
      
      
      
    • Separation Factor (

      
      ): 
      
      
      

Data Output Format:

Equilibrium pHD (Yb)D (Lu)Separation Factor (

)
0.500.120.453.75
1.000.854.104.82
1.504.2022.55.35
2.0018.1>100N/A (Co-extraction)

Note: Theoretical values based on diaryl phosphinic acid behavior. Peak selectivity is typically observed in the transition region (pH 1.0 - 1.5).

Protocol C: Counter-Current Simulation (McCabe-Thiele)

Objective: Design a multi-stage process for >99.9% Lu purity.

Workflow:

  • Scrubbing Study: Load the organic phase with HREEs, then contact with dilute HCl (e.g., 0.5 M) to selectively scrub Yb back to the aqueous phase while retaining Lu.

  • Stripping Study: Contact the Lu-loaded organic phase with high-concentration acid (4 M - 6 M HCl) to recover Lu.

  • Process Design:

Process_Flow Feed Feed (Lu/Yb) Extract Extraction (4 Stages) Feed->Extract Scrub Scrub Acid (1.0 M HCl) Scrubbing Scrubbing (6 Stages) Scrub->Scrubbing Strip Strip Acid (6.0 M HCl) Stripping Stripping (3 Stages) Strip->Stripping Extract->Scrubbing Org Loaded Raffinate Raffinate (Yb-rich) Extract->Raffinate Aq Out Scrubbing->Extract Scrub Aq Scrubbing->Stripping Org Pure Lu Product Product (Pure Lu) Stripping->Product Aq Product Solvent Regenerated Solvent Stripping->Solvent Solvent->Extract Recycle

Figure 2: Conceptual Counter-Current Extraction Flowsheet for Lu/Yb Separation.

Critical Analysis & Troubleshooting

Structure-Activity Relationship (SAR)

The 3-methoxy group is pivotal. While the phenyl ring provides the steric bulk necessary for HREE selectivity (preferring smaller radii), the methoxy group at the meta position subtly modulates the pKa.

  • Comparison: MPPA is expected to have a pKa between Diphenylphosphinic acid (very acidic) and Cyanex 272 (less acidic). This places its operating window in a pH range that avoids the hydrolysis of heavy rare earths (which can precipitate at pH > 4) while maintaining high distribution ratios.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Third Phase Formation Insufficient solubility of the metal-ligand complex in aliphatic diluent.Add 5-10% 1-Octanol or TBP as a phase modifier. Switch to Toluene if permissible.
Low Separation Factor pH is too high, leading to "crowding" (non-selective extraction).Lower the equilibrium pH by increasing acidity of the feed or scrubbing section.
Slow Phase Separation Emulsion formation due to high viscosity.Increase temperature to 40-50°C. Ensure MPPA purity (impurities act as surfactants).

Relevance to Drug Development (Radiopharmaceuticals)

In the production of ¹⁷⁷Lu-PSMA or ¹⁷⁷Lu-DOTATATE , the starting material is often enriched ¹⁷⁶Yb which is irradiated to produce ¹⁷⁷Lu. The post-irradiation target contains micro-quantities of Lu in a bulk Yb matrix.[1]

  • Application: MPPA's high selectivity (

    
    ) makes it an ideal candidate for the "front-end" separation of the bulk Yb target, reducing the load on subsequent high-performance liquid chromatography (HPLC) steps.
    

References

  • Synthesis and Properties of Diaryl Phosphinic Acids

    • Reference: Montchamp, J. L., et al.
    • Relevance: Establishes the synthetic pathways and stability of methoxy-substituted phosphinic acids.
  • General Mechanism of HREE Extraction

    • Reference: Xie, F., et al. "A critical review on solvent extraction of rare earths from aqueous solutions." Minerals Engineering, 2014.
    • Relevance: Provides the foundational "cation exchange" mechanism and dimer theory for organophosphorus extractants.
  • Comparative Selectivity of Phosphinic Acids

    • Reference: Cyanex 272 Technical Brochure, Solvay (formerly Cytec).
    • Relevance: Baseline data for alkyl phosphinic acids to contrast with the superior steric selectivity of aryl deriv
  • Commercial Availability

    • Reference: BLD Pharm Product Catalog, CAS 4552-91-4.[2]

    • Relevance: Confirms the commercial accessibility of (3-Methoxyphenyl)(phenyl)phosphinic acid for research purposes.

Sources

Application

Advanced Protocol: Functionalization of Metal-Organic Frameworks with Phosphinic Acid Linkers

Executive Summary: The Phosphinic Advantage In the landscape of Metal-Organic Frameworks (MOFs), carboxylate-based linkers (e.g., UiO-66, MOF-5) dominate due to synthetic ease, but they often suffer from hydrolytic insta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phosphinic Advantage

In the landscape of Metal-Organic Frameworks (MOFs), carboxylate-based linkers (e.g., UiO-66, MOF-5) dominate due to synthetic ease, but they often suffer from hydrolytic instability. Phosphonic acids (


) offer high stability but often precipitate as dense, non-porous layered structures.

Phosphinic acids (


)  represent the "Goldilocks" zone for drug development and advanced separations.
  • Chemical Stability: The P–C bonds are hydrolytically stable, and the P=O moiety forms strong coordinate bonds with high-valence metals (Zr

    
    , Fe
    
    
    
    , Al
    
    
    ), far exceeding the stability of carboxylates in acidic/basic buffers.
  • Structural Diversity: Unlike phosphonates, phosphinates are monobasic (like carboxylates) but possess a tetrahedral geometry that prevents the formation of dense layered phases, favoring open porous architectures.

  • Tunability: The secondary organic group (

    
    ) on the phosphorus atom allows for direct introduction of functionality (hydrophobicity, steric bulk) without altering the coordination chemistry.
    

This guide details two primary workflows: Direct Solvothermal Synthesis of phosphinate MOFs (e.g., the ICR series) and Post-Synthetic Modification (PSM) of Zr-MOFs using phosphinic acids to passivate defects and tune surface energy.

Strategic Decision Matrix

Before initiating synthesis, select the workflow based on your target application.

Synthesis_Strategy start Target Application decision Requirement Analysis start->decision path_A Route A: Direct Synthesis (New Framework) decision->path_A Need intrinsic stability path_B Route B: Post-Synthetic Modification (Surface Engineering) decision->path_B Need to modify existing MOF app_A High Hydrolytic Stability Proton Conductivity Bulk Adsorption path_A->app_A app_B Passivating Defects Modifying Pore Hydrophobicity Drug Encapsulation Capping path_B->app_B metal_A Metals: Fe(III), Al(III), Mn(II) Linkers: Bis(phosphinic acids) app_A->metal_A metal_B Nodes: Zr6 (UiO, NU-1000) Ligands: Diphenylphosphinic acid app_B->metal_B

Figure 1: Decision tree for selecting between direct synthesis of phosphinate MOFs vs. grafting phosphinic acids onto existing nodes.

Protocol A: Direct Solvothermal Synthesis (Fe-Phosphinate MOFs)

Based on the ICR (Inorganic Chemistry Řež) series methodology.

This protocol describes the synthesis of a chemically robust iron-phosphinate MOF (analogous to ICR-7/ICR-8).[1] These materials are ideal for separating polar pollutants or as stable drug carriers.

Materials
  • Metal Source: FeCl

    
     · 6H
    
    
    
    O (98%)
  • Linker: 1,4-phenylene-bis(methylphosphinic acid) (PBPA) or derivative.[2]

    • Note: Phosphinic linkers often require custom synthesis via palladium-catalyzed coupling of phosphinates with aryl halides.

  • Solvent: Ethanol (Absolute) or DMF/Ethanol mixtures.

  • Vessel: 23 mL PTFE-lined stainless steel autoclave.

Step-by-Step Procedure
  • Precursor Dissolution:

    • Dissolve 0.2 mmol of PBPA linker in 4 mL of Ethanol.

    • Dissolve 0.2 mmol of FeCl

      
       · 6H
      
      
      
      O in 4 mL of Ethanol.
    • Critical Control Point (CCP): Mix solutions slowly. Unlike carboxylates, phosphinates react rapidly with Fe

      
      . If immediate precipitation occurs, add a modulator (0.5 mL acetic acid) or increase solvent volume.
      
  • Solvothermal Reaction:

    • Seal the mixture in the autoclave.

    • Heat to 180°C for 72 hours .

    • Ramp Rate: 2°C/min. Slow cooling (0.5°C/min) is essential to obtain single crystals suitable for diffraction.

  • Washing & Activation:

    • Filter the resulting microcrystalline powder.

    • Wash 3x with Ethanol to remove unreacted FeCl

      
      .
      
    • Soxhlet Extraction: Extract with Ethanol for 12 hours to remove trapped linker.

    • Activate in a vacuum oven at 100°C for 12 hours.

Troubleshooting
  • Amorphous Product: The P=O bond formation is kinetically fast. Decrease temperature to 150°C or use a modulator (monophosphinic acid) to slow nucleation.

  • Low Porosity: Ensure complete removal of the "secondary" organic groups if they are protecting groups. For phosphinates, the R-group remains; ensure it does not sterically block the pore.

Protocol B: Post-Synthetic Functionalization of Zr-MOFs

Targeting Defect Sites in UiO-66 or PCN-222.

This protocol is used to graft phosphinic acids (e.g., diphenylphosphinic acid) onto the Zr


 nodes of an existing MOF.[3] This is highly effective for increasing hydrophobicity (preventing water attack) or capping surface defects to prevent drug leaching.
Mechanism

Phosphinic acids act as pseudo-monodentate or bridging ligands. They displace terminal -OH/-OH


 pairs on the Zr

cluster or fill missing-linker defects. The

of phosphinic acids (~3.0) allows them to compete effectively with carboxylates.

PSM_Mechanism Zr_Node Zr6 Node (Defect Site) Complex Functionalized Node Zr_Node->Complex + Ligand - H2O Ligand Phosphinic Acid Ligand->Complex Water H2O/OH Released Complex->Water

Figure 2: Simplified mechanism of phosphinic acid grafting onto a Zr-oxo cluster.

Protocol
  • Substrate Preparation:

    • Synthesize or purchase UiO-66 or PCN-222.

    • Activate the MOF at 120°C under vacuum (10

      
       Torr) for 6 hours to remove solvated water from defect sites.
      
  • Ligand Solution:

    • Prepare a 0.1 M solution of Diphenylphosphinic Acid (DPPA) in anhydrous DMF.

    • Ratio: Use a 5:1 molar excess of DPPA relative to the Zr cluster.

  • Incubation (Grafting):

    • Suspend 100 mg of activated MOF in 10 mL of the DPPA solution.

    • Incubate at 60°C for 24 hours with gentle stirring.

    • Note: Higher temperatures (>100°C) may trigger ligand exchange (replacing the structural carboxylate linkers), which destabilizes the framework. We aim for defect coordination only.

  • Washing:

    • Centrifuge and decant.

    • Wash 3x with fresh DMF, then 3x with Acetone.

    • Validation: The absence of free DPPA must be confirmed by liquid NMR of the supernatant.

Characterization & Validation Standards

To ensure scientific integrity, the following data package is required for every batch.

Structural Validation Table
TechniquePurposeExpected Outcome (Phosphinate MOF)
PXRD Crystallinity CheckSharp Bragg peaks. For PSM, pattern should match parent MOF (no phase change).

MAS NMR
Ligand EnvironmentCritical. Single sharp peak indicates uniform coordination. Multiple peaks indicate mixed modes or free ligand.
Digestive

H NMR
QuantificationDigest MOF in D

SO

/DMSO-d6. Integrate aromatic protons of linker vs. phosphinate R-group to determine loading.
TGA Thermal StabilityPhosphinates typically stable up to 350–400°C. Look for mass loss of R-groups before skeletal collapse.
Water Contact Angle Surface EnergyFor PSM samples: Significant increase in contact angle (e.g., from <20° to >110°) confirms hydrophobic functionalization.
The NMR Standard

Solid-state NMR is the gold standard for this application.

  • Free Phosphinic Acid: Typically

    
     20–40 ppm.
    
  • Coordinated Phosphinate: Shifted downfield (deshielded) by 10–20 ppm upon binding to Zr or Fe.

  • Protocol: Spin rate >10 kHz to remove spinning sidebands. Use H

    
    PO
    
    
    
    (85%) as external reference (0 ppm).

Application Notes: Drug Development & Adsorption

Enhancing Drug Stability via Hydrophobic Shielding

Phosphinic acid functionalization is particularly valuable for protecting moisture-sensitive payloads.

  • Case Study: Grafting bulky phosphinates (e.g., diphenylphosphinic acid) onto the exterior of a drug-loaded MOF creates a "hydrophobic gate."

  • Result: This delays the intrusion of water, slowing the release kinetics of the drug and preventing premature hydrolysis of the framework in simulated body fluid (PBS).

Selective Adsorption of Emerging Pollutants

The ICR series (Fe-phosphinates) has shown superior capacity for removing pharmaceuticals like Diclofenac and Sulfamethoxazole compared to activated carbon.

  • Mechanism: The organic R-groups on the phosphinate linker line the pore walls, engaging in specific

    
    -
    
    
    
    or hydrophobic interactions with the drug molecule, while the Fe-cluster remains stable in the aqueous waste stream.

References

  • Hynek, J., et al. (2017).[4] "Postsynthetic modification of a zirconium metal-organic framework at the inorganic secondary building unit with diphenylphosphinic acid for increased photosensitizing properties and stability."[4][5] Chemical Communications.[4]

  • Demel, J., et al. (2018).[4][6] "Phosphinic Acid Based Linkers: Building Blocks in Metal–Organic Framework Chemistry." Angewandte Chemie International Edition.

  • Klusáčková, M., et al. (2023). "Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants."[4][7][8] Inorganic Chemistry.

  • Taddei, M. (2017). "Zirconium-based metal-organic frameworks: synthesis, properties and applications." Coordination Chemistry Reviews. (Context on Zr-MOF stability mechanisms).
  • Clearfield, A., & Demadis, K. D. (Eds.). (2012). Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-Methoxyphenyl)(phenyl)phosphinic Acid

This guide serves as a technical support resource for the purification of (3-methoxyphenyl)(phenyl)phosphinic acid (CAS: 4552-91-4).[1][2] It is designed for organic chemists and process engineers encountering difficulti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of (3-methoxyphenyl)(phenyl)phosphinic acid (CAS: 4552-91-4).[1][2] It is designed for organic chemists and process engineers encountering difficulties with purity, yield, or physical form (e.g., oiling out) during isolation.[2]

Status: Operational Tier: Level 3 (Senior Application Scientist) Topic: Crystallization & Isolation Protocols[1][2]

Part 1: Compound Profile & Solubility Logic

Before attempting crystallization, you must understand the physicochemical behavior of diarylphosphinic acids.[2] Unlike carboxylic acids, the P(O)OH group forms robust, intermolecular hydrogen-bonded dimers and chains, leading to high melting points and specific solubility profiles.[2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Target Compound: (3-Methoxyphenyl)(phenyl)phosphinic acid[1][2]

  • Acidity (pKa): ~2.5 – 3.5 (Moderately strong acid).[1][2]

  • Primary Impurities:

    • Palladium residues: (If synthesized via cross-coupling) – often dark/black.[1][2]

    • Phosphine oxides: Neutral byproducts.[1][2]

    • Starting materials: 3-bromoanisole or phenylphosphinic acid.[1]

Solubility Prediction Table

Data based on structural analogs (e.g., diphenylphosphinic acid).[2]

Solvent SystemSolubility BehaviorUsage in Purification
Water Low (at pH < 2); High (at pH > 7)Antisolvent / Acid-Base Workup
Methanol / Ethanol High (Soluble)Dissolution Solvent
Acetone Moderate to HighPrimary Crystallization Solvent
Ethyl Acetate Low to ModerateAntisolvent / Wash
Dichloromethane ModerateExtraction Solvent
Hexane / Toluene InsolubleAntisolvent

Part 2: Primary Purification Workflows

We recommend a two-stage approach: Chemical Purification (Acid-Base) followed by Physical Purification (Crystallization).[1][2]

Method A: Acid-Base Extraction (The "Chemical Filter")

Use this if your crude material is dark, oily, or contains significant neutral organic impurities.[2]

  • Dissolution: Dissolve the crude solid/oil in 1M NaOH (aq). The phosphinic acid converts to its sodium salt (highly water-soluble).[1][2]

  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Why? This removes neutral impurities (unreacted halides, phosphine oxides) while your product stays in the water.[2]

  • Precipitation: Acidify the aqueous layer slowly with Concentrated HCl to pH ~1.

    • Observation: The product should precipitate as a white solid.[2]

  • Filtration: Collect the solid. If it oils out during acidification, proceed to Troubleshooting: Oiling Out .

Method B: Recrystallization (The "Polishing Step")

Use this for final purification to reach >99% purity.[2]

Recommended Solvent System: Acetone / Water or Ethanol / Water .[1][2]

  • Dissolve: Suspend the solid in the minimum amount of boiling Acetone (or Ethanol).

  • Clarify: If insoluble particles (Pd black) remain, hot filter through Celite.

  • Nucleate: Add hot Water dropwise until the solution turns slightly turbid (cloud point).

  • Clear: Add a few drops of the organic solvent (Acetone/EtOH) to make it clear again.[1][2]

  • Crystallize: Allow to cool slowly to room temperature, then 4°C.

Visual Workflow Diagram

PurificationWorkflow Start Crude (3-Methoxyphenyl)(phenyl) phosphinic acid CheckImpurity High Neutral Impurities? Start->CheckImpurity AcidBase Method A: Acid-Base Extraction (Dissolve in NaOH, Wash with DCM) CheckImpurity->AcidBase Yes Recryst Method B: Recrystallization (Acetone/Water) CheckImpurity->Recryst No (Already >90%) Acidify Acidify aq. layer (pH 1) AcidBase->Acidify Precipitate Solid Precipitate Formed Acidify->Precipitate Precipitate->Recryst Polishing HotFilter Hot Filtration (Remove Pd) Recryst->HotFilter Cooling Slow Cooling (+4°C) HotFilter->Cooling End Pure Crystalline Solid Cooling->End

Caption: Logical flow for selecting between acid-base extraction and direct recrystallization based on impurity profile.

Part 3: Troubleshooting Guides & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling or adding antisolvent, the product separates as a viscous oil instead of crystals.[2] Cause: The solution is supersaturated too quickly, or the melting point is depressed by impurities/solvent mixtures (Liquid-Liquid Phase Separation).[1][2]

Corrective Actions:

  • The "Reheat and Seed" Protocol:

    • Reheat the mixture until the oil dissolves (add a small amount of good solvent if needed).[2]

    • Allow it to cool very slowly with vigorous stirring.

    • Crucial: Add seed crystals (if available) or scratch the glass wall when the solution is slightly supersaturated.[2]

  • Change Solvent System:

    • Switch from Acetone/Water to Ethyl Acetate/Hexane .[1][2] Water often promotes oiling in hydrophobic phosphinic acids.[1]

    • Dissolve in minimal hot Ethyl Acetate, then add Hexane dropwise.[2]

Issue 2: Persistent Color (Palladium Contamination)

Symptom: Product is grey or off-white.[1][2] Cause: Residual Palladium (Pd) from cross-coupling synthesis.[1][2]

Corrective Actions:

  • Thiol Scavengers: Add a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) during the hot filtration step.[1][2]

  • Charcoal Treatment: Boil the solution with activated carbon for 15 minutes prior to filtration. Note: Phosphinic acids can adsorb to carbon, so use sparingly.[2]

Troubleshooting Logic Diagram

Troubleshooting Problem Problem Detected Oiling Oiling Out Problem->Oiling Color Dark/Grey Color Problem->Color Soln1 Reheat & Seed (Slower Cooling) Oiling->Soln1 Soln2 Switch Solvent (Try EtOAc/Hexane) Soln1->Soln2 If fails Soln3 Activated Carbon Treatment Color->Soln3 Soln4 Thiol Scavengers Color->Soln4 If Pd persists

Caption: Decision tree for addressing common physical form and purity issues.

Part 4: Advanced FAQs

Q: Can I resolve this compound into its enantiomers? A: Yes. (3-Methoxyphenyl)(phenyl)phosphinic acid is P-chiral.[1][2] The standard method for resolving diarylphosphinic acids involves diastereomeric salt formation using chiral amines.[2]

  • Recommended Resolving Agents: Quinine, Cinchonidine, or (R)/(S)-1-Phenylethylamine.[1][2]

  • Protocol: Mix racemic acid and chiral amine (1:1) in Ethanol.[1][2][3] Crystallize the salt. Isolate the salt and hydrolyze with HCl to recover the enantiopure acid.[2]

Q: My yield is low after crystallization. Where is the product? A: Check the mother liquor. Phosphinic acids can have surprisingly high solubility in "antisolvents" if the pH is not strictly controlled. Ensure the mother liquor is acidic (pH 1).[1][2] If you used Acetone/Water, simply evaporate the acetone; the product may crash out of the remaining water.[2]

References

  • Montchamp, J.-L. (2001).[1][2][4] "Synthesis of monosubstituted phosphinic acids." Journal of the American Chemical Society.[2] Link[1][2]

  • Guo, H., et al. (2024).[2][4] "Synthetic route to H-phosphinates." Journal of Organic Chemistry. Link[1][2]

  • Bayer, A. (2013).[1][2] "Experience with purification/crystallisation of phosphonic acids." ResearchGate Discussion. Link

  • Sigma-Aldrich. "Phenylphosphonic acid Physical Properties."[1][5][6] ChemicalBook.[1][2] Link

  • BLD Pharm. "(3-Methoxyphenyl)(phenyl)phosphinic acid Product Page." BLD Pharmatech.[1][2] Link

Sources

Optimization

Technical Support Center: Phosphinic Acid Impurity Removal

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of persistent phosphinic acid impurities from reaction mixtures. As chemists, we understand that purification is as much an art as a science, and phosphorus-containing impurities present unique challenges due to their polarity and reactivity. This guide is structured to help you diagnose your purification issues and select the most effective strategy based on the properties of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are phosphinic acids, and why are they so challenging to remove from reaction mixtures?

Phosphinic acids (R₂PO₂H) and their related phosphonic acids (RPO(OH)₂) are phosphorus-based acid impurities that often arise as by-products or from the degradation of reagents in common organic reactions, such as the Michaelis-Arbuzov, Hirao cross-coupling, or Kabachnik-Fields reactions.[1][2] Their difficulty in removal stems from several key properties:

  • High Polarity: The P=O and P-OH bonds make these molecules highly polar and often water-soluble, which can complicate standard liquid-liquid extractions, especially if the desired product has some water solubility.

  • Low Volatility: Unlike common solvents or reagents, phosphinic acids cannot be easily removed by distillation or evaporation, even under high vacuum.[3]

  • Hygroscopic Nature: Many phosphinic acids are sticky, hygroscopic solids or oils that can hinder the crystallization of the desired product, often resulting in the formation of oils or "goo".[4]

  • Acidity: As acids, they can form salts with basic compounds (e.g., amines), making the impurity non-volatile and altering its solubility profile, which can lead to it co-purifying with a basic active pharmaceutical ingredient (API).

Q2: What are the best analytical methods to detect and quantify residual phosphinic acid impurities?

Detecting these impurities requires specialized analytical techniques due to their high polarity and lack of a strong UV chromophore.[5]

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique. Due to the polarity of phosphinic acids, reversed-phase methods may require highly aqueous mobile phases or specialized columns (like AQ-type C18).[6] Detection can be challenging. While UV detection is common for APIs, phosphinic acids often lack a chromophore. Therefore, more universal detectors are preferred:

    • Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile and semi-volatile compounds, making it excellent for quantification without a specific reference standard for every impurity.[7]

    • Evaporative Light Scattering Detector (ELSD): Another mass-based detector suitable for non-volatile analytes.

    • Mass Spectrometry (MS): LC-MS is a powerful tool for both identification and quantification, providing molecular weight information that can confirm the presence of the specific phosphinic acid impurity.[6][8]

  • Gas Chromatography (GC): GC is typically used after a derivatization step to make the phosphinic acids more volatile, for instance, by silylation.[9]

  • Ion Chromatography (IC): An excellent technique for separating and quantifying small, charged species like phosphinic acids, especially in aqueous mixtures.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My target compound is soluble in organic solvents (e.g., DCM, EtOAc) and is neutral or acidic. How do I remove a phosphinic acid impurity?

This is the most straightforward scenario, best addressed with a classic acid-base extraction . The principle is to deprotonate the phosphinic acid impurity with a weak base, making it a water-soluble salt that partitions into the aqueous phase, while your neutral or acidic organic-soluble compound remains in the organic layer.[10][11][12]

Workflow Diagram: Acid-Base Extraction

G cluster_0 Acid-Base Extraction Workflow start Dissolve crude product in organic solvent (e.g., EtOAc, DCM) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_base Add aqueous weak base (e.g., sat. NaHCO₃ solution) sep_funnel->add_base shake Shake funnel vigorously & allow layers to separate add_base->shake separate Drain aqueous layer (contains phosphinate salt) shake->separate repeat Repeat wash 2-3 times with fresh base solution separate->repeat Check pH of aqueous layer wash_brine Wash organic layer with brine repeat->wash_brine dry Dry organic layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry evaporate Filter and evaporate solvent to yield purified product dry->evaporate

Caption: Workflow for removing acidic impurities via basic wash.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • First Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution two more times. For the final wash, check the pH of the aqueous layer with litmus paper to ensure it is basic, confirming the neutralization of the acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and any remaining dissolved salts.

  • Drying and Evaporation: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Q2: My target molecule is an amine (or contains a basic group). A basic wash will deprotonate my product. What are my options?

This is a common and significant challenge in drug development. A standard basic wash is not feasible as it would cause the desired product to partition into the aqueous layer or form an emulsion. Here are the preferred strategies:

Decision Tree: Selecting a Purification Method

G start Start: Crude Mixture with Phosphinic Acid Impurity api_props What are the properties of your target compound (API)? start->api_props api_neutral Neutral / Acidic & Organic Soluble api_props->api_neutral api_basic Basic (e.g., Amine) & Organic Soluble api_props->api_basic api_polar Highly Polar / Water Soluble api_props->api_polar method_extraction Acid-Base Extraction (Basic Wash) api_neutral->method_extraction method_iex Ion-Exchange Chromatography api_basic->method_iex Best general choice method_recryst Recrystallization (Salt Formation) api_basic->method_recryst If compound is crystalline method_scavenger Scavenger Resin api_basic->method_scavenger For trace amounts api_polar->method_iex Most effective method_rphplc Preparative RP-HPLC api_polar->method_rphplc If IEX fails

Caption: Decision tree for selecting a purification strategy.

Strategy 1: Ion-Exchange Chromatography This is a powerful technique for separating charged molecules.[14]

  • Anion-Exchange: Use a basic resin (e.g., Dowex in bicarbonate or acetate form). The negatively charged phosphinate impurity will bind to the positively charged resin, while your neutral or protonated basic product will elute.

  • Cation-Exchange: Use an acidic resin (e.g., Dowex 50).[14] Your basic product will be protonated and bind to the negatively charged resin. The anionic phosphinic acid impurity can be washed away. Your product is then eluted by washing the column with a basic solution (e.g., aqueous ammonia).

Strategy 2: Recrystallization via Salt Formation If your amine product is crystalline, you can often purify it by forming a salt with a different, non-interfering acid (e.g., HCl, H₂SO₄).

  • Dissolve the crude mixture in a suitable solvent (e.g., isopropanol, ethanol).[4]

  • Add a stoichiometric amount of a strong acid (e.g., HCl in isopropanol).

  • The hydrochloride salt of your amine product will often have very different solubility properties and may crystallize out of the solution, leaving the phosphinic acid impurity in the mother liquor.

  • Collect the crystals by filtration.[15]

Q3: I've tried recrystallization, but my product oils out or remains a sticky solid. What can I do?

This is a classic sign that a hygroscopic impurity like phosphinic acid is inhibiting crystallization.[4]

  • Change the Counter-ion: As mentioned above, forming a salt can drastically improve crystallinity. Dicyclohexylamine is a classic reagent used to crystallize phosphonic acids themselves, and similar principles can be applied to the target compound.[4]

  • Use an Anti-Solvent: Try dissolving your crude product in a minimal amount of a good solvent (e.g., methanol or water) and then slowly add an "anti-solvent" in which your product is insoluble (e.g., cold ethanol, acetonitrile, or acetone) to induce crystallization.[4][16]

  • Lyophilization (Freeze-Drying): For stubborn oils, lyophilization can sometimes yield a solid. Lyophilizing from a solution in tert-butanol (t-BuOH) has been reported to give better results (a fluffy foam) than from water for phosphonic acids.[4]

Q4: What are scavenger resins and when should I use them?

Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution. For phosphinic acid removal, you would use a basic scavenger.

  • Mechanism: These are typically polymer-bound amines or quaternary ammonium salts (strong base anion exchange resins). When the reaction mixture is passed through a cartridge or stirred with the resin, the scavenger's basic sites neutralize the phosphinic acid, binding it to the solid support.

  • Best Use Case: Scavenger resins are ideal for removing small to moderate amounts of impurities, especially during the final purification steps of an API where achieving very low impurity levels is critical. They are often used when other methods have failed or are impractical.[17][18]

  • Procedure: The crude product is dissolved in a suitable solvent and stirred with the resin beads for several hours, or the solution is passed through a packed column of the resin. The resin is then simply filtered off, and the solvent is evaporated.

Comparison of Purification Techniques

TechniqueMechanismBest ForAdvantagesDisadvantages/Challenges
Acid-Base Extraction Partitioning based on pH-dependent solubility.[11]Neutral/acidic products in organic solvents.Fast, inexpensive, scalable, highly effective for large amounts of impurity.Not suitable for basic products; can lead to emulsions.
Ion-Exchange Chrom. Separation based on ionic charge.[14]Charged or chargeable products (e.g., amines); water-soluble compounds.Highly selective; can handle aqueous streams; high capacity.Slower than extraction; requires column packing; can be more expensive.
Recrystallization Differential solubility of product and impurity.[16]Crystalline solid products.Can provide very high purity in a single step; scalable.Impurities can inhibit crystallization; product loss in mother liquor.
Scavenger Resins Covalent or ionic binding of impurity to a solid support.Final polishing step; removing trace to moderate impurity levels.High selectivity; simple filtration work-up; can be used in various solvents.Lower capacity than other methods; resin cost can be high.[17]

References

  • Primoris. (n.d.). Unpacking phosphonic acid. Retrieved from [Link]

  • Gout-Fleury, A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2242-2280. [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]

  • Google Patents. (n.d.). NL8401517A - METHOD FOR REMOVING IMPURITIES FROM PHOSPHORIC ACID.
  • EURL-Pesticides. (n.d.). Fosetyl and Phosphonic acid. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Bionity. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
  • Kent Academic Repository. (2025). Phosphinic acid synthesis. Retrieved from [Link]

  • Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (2023). Eurasian Journal of Engineering and Technology, 21, 58-64.
  • PhosphonicS. (2022). Metal Scavenger Applications. Retrieved from [Link]

  • Food Chemistry. (2020). Method development for the determination of phosphine residues in foods. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Phosphoric acid activated carbon as borderline and soft metal ions scavenger. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Retrieved from [Link]

  • Web of Journals. (2023). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Retrieved from [Link]

  • PhosphonicS. (2024). PhASE – Phosphonics Advanced Screening Evaluation. Retrieved from [Link]

  • ResearchGate. (2016). Purification of phosphoric acid by melt crystallization. Retrieved from [Link]

  • SIELC Technologies. (2012). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]

  • ResearchGate. (2015). Phosphoric acid activated carbon as borderline and soft metal ions scavenger. Retrieved from [Link]

  • PubMed. (2019). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. Retrieved from [Link]

  • Molecules. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Phosphonic Acid Extractants and Selective Extraction of In(III) and Ga(III) from Acidic Media Containing Zn(II). Retrieved from [Link]

  • J-T. (2024). Effective Removal of Organics from Water Using an Organic Scavenger. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Determination of assay, purity and impurities in a highly potent API for a phase I-III project. Retrieved from [Link]

  • Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. Retrieved from [Link]

  • Google Patents. (n.d.). EP0271143A2 - Process for removing phosphine impurities from higher olefins.
  • AAPS. (2021). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Separation of Monoalkyl vs. Dialkyl Phosphinic Acid By-products

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenging separa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenging separation of monoalkyl and dialkyl phosphinic acid by-products. As by-products in the synthesis of active pharmaceutical ingredients (APIs), the presence of these impurities must be carefully monitored and controlled to ensure product safety and regulatory compliance.[1][2][3] This resource is designed to provide you with the expertise and practical insights needed to overcome common hurdles in your analytical and preparative separations.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between monoalkyl and dialkyl phosphinic acids that make their separation challenging?

A1: The primary challenge lies in their structural and chemical similarities. Both are organophosphorus compounds containing a phosphinic acid moiety. The key distinction is the number of alkyl groups attached to the phosphorus atom. This seemingly small difference significantly impacts their physicochemical properties, which are crucial for separation.

  • Polarity and Solubility: Monoalkylphosphinic acids are generally more polar and water-soluble than their dialkyl counterparts due to the presence of a P-H bond, which can participate in hydrogen bonding.[4][5] Dialkylphosphinic acids, with two alkyl groups, are more lipophilic. However, for short-chain alkyl groups, the polarity difference can be minimal, leading to co-elution in chromatography.

  • Acidity (pKa): Phosphinic acids are acidic, with pKa values typically in the range of 1-3.[6] While the electronic effects of the alkyl groups can cause slight differences in pKa between the mono- and di-substituted forms, these differences are often not large enough to be the sole basis for a simple separation. For instance, the acidity of dialkylphosphinic acids is influenced by the structure of the alkyl substituent.[7]

Q2: Which analytical techniques are most suitable for separating these two classes of compounds?

A2: The choice of technique depends on the specific properties of the analytes (e.g., alkyl chain length, concentration) and the matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique.

    • Reversed-Phase (RP) HPLC: Often the first choice, separating based on hydrophobicity.[8] Longer alkyl chains on the dialkyl phosphinic acid will result in stronger retention.

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[9][10][11] At a suitable pH, both mono- and dialkyl phosphinic acids will be negatively charged and can be separated on an anion-exchange column. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds.[12][13]

  • Gas Chromatography (GC): Due to their low volatility, phosphinic acids require derivatization to convert them into more volatile esters before GC analysis.[14][15][16][17] This adds a step to the workflow but can provide excellent resolution.

  • Liquid-Liquid Extraction (LLE): This can be an effective preliminary separation or purification step. By carefully selecting the pH of the aqueous phase and the organic solvent, the more water-soluble monoalkyl phosphinic acid can be preferentially partitioned into the aqueous phase, while the more organic-soluble dialkyl phosphinic acid remains in the organic phase.[4][5][7]

Q3: My HPLC separation of mono- and dialkyl phosphinic acids shows poor resolution. What are the first troubleshooting steps?

A3: Poor resolution is a common issue. Here’s a logical troubleshooting workflow:

Troubleshooting_Workflow Start Poor Resolution Observed Check_Mobile_Phase Verify Mobile Phase Composition & pH Start->Check_Mobile_Phase Optimize_Gradient Optimize Gradient Profile (Slower gradient, different starting/ending %B) Check_Mobile_Phase->Optimize_Gradient Composition & pH Correct Check_System Check HPLC System (e.g., dead volume, leaks) Check_Mobile_Phase->Check_System Suspect System Issue Change_Column Consider a Different Column (e.g., different stationary phase, particle size) Optimize_Gradient->Change_Column No Improvement Adjust_pH Adjust Mobile Phase pH (To alter ionization state) Optimize_Gradient->Adjust_pH Partial Improvement Derivatization Consider Derivatization for GC Change_Column->Derivatization HPLC still not optimal Adjust_pH->Change_Column No Significant Improvement

Caption: Troubleshooting workflow for poor HPLC resolution.

Start by verifying the mobile phase composition and pH, as small deviations can significantly impact retention and selectivity. Next, optimize the gradient profile; a shallower gradient can often improve the separation of closely eluting peaks. If these adjustments are insufficient, consider changing the analytical column to one with a different stationary phase chemistry or a smaller particle size for higher efficiency. Adjusting the mobile phase pH can alter the ionization state of the phosphinic acids, potentially improving separation. Finally, rule out any issues with the HPLC system itself, such as excessive dead volume or leaks.[18][19]

Troubleshooting Guides

Guide 1: Persistent Peak Tailing in Reversed-Phase HPLC

Issue: You observe significant peak tailing for both mono- and dialkyl phosphinic acids, leading to poor peak integration and inaccurate quantification.

Causality: Peak tailing for acidic compounds like phosphinic acids in RP-HPLC is often caused by strong, unwanted interactions with the silica support of the stationary phase, particularly with residual, acidic silanol groups. The phosphorus center can also interact with metallic components of the HPLC system.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Lower the pH: Add a small amount of a strong acid like phosphoric acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v).[20][21] This will suppress the ionization of the silanol groups, minimizing secondary interactions.

    • Use a Buffer: Employ a buffer system (e.g., phosphate buffer) to maintain a consistent pH throughout the analysis.[18]

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping "shields" the residual silanol groups.

    • Alternative Stationary Phases: Consider columns with different base materials (e.g., hybrid silica, polymeric) or phases designed for polar analytes.

  • System Passivation:

    • Flush the HPLC system with a solution of nitric or phosphoric acid to passivate the stainless steel surfaces and remove any metal oxides that can interact with the analytes.[22]

Data-Driven Decision Making:

Observation Potential Cause Recommended Action
Tailing is worse for the monoalkyl phosphinic acid.Stronger interaction of the more polar analyte with active sites.Lower mobile phase pH; use a highly end-capped column.
Tailing persists after mobile phase optimization.Column degradation or highly active silica.Replace the column; try a different column chemistry.
All peaks in the chromatogram (including other analytes) show tailing.System-wide issue (e.g., dead volume, contaminated guard column).Inspect system for leaks, replace guard column, check fittings.
Guide 2: Incomplete Separation by Liquid-Liquid Extraction

Issue: When attempting to separate mono- and dialkyl phosphinic acids using liquid-liquid extraction based on pH adjustment, you find significant cross-contamination in both the aqueous and organic phases.

Causality: The separation relies on the differential partitioning of the ionized (more water-soluble) and neutral (more organic-soluble) forms of the acids. Incomplete separation is often due to an inappropriate pH of the aqueous phase or an unsuitable organic solvent. The monoalkyl phosphinic acid is more soluble in the aqueous phase, while the dialkyl phosphinic acid is preferentially solubilized in the organic phase.[4][5]

Experimental Workflow for Optimization:

Caption: Workflow for optimizing LLE separation.

Step-by-Step Protocol:

  • Determine pKa: If not already known, estimate or experimentally determine the pKa of both the mono- and dialkyl phosphinic acids.

  • Select Aqueous Phase pH: Adjust the pH of the aqueous phase to be approximately 1-2 pH units above the pKa of the monoalkyl phosphinic acid but below the pKa of the dialkyl phosphinic acid if they are sufficiently different. If the pKa values are very close, aim for a pH that will ionize a significant portion of the monoalkyl species while keeping the dialkyl species largely protonated. A base solution can be added to preferentially neutralize the monoalkylphosphinic acid byproduct.[4]

  • Choose Organic Solvent: Select an organic solvent that is immiscible with water and provides good solubility for the dialkyl phosphinic acid. Common choices include ethers, ethyl acetate, and dichloromethane.

  • Perform Extraction: Dissolve the mixture in the chosen organic solvent. Add the pH-adjusted aqueous solution and shake vigorously in a separatory funnel. Allow the layers to separate.

  • Analyze Phases: Carefully separate the layers and analyze a small aliquot of each by HPLC or another suitable technique to determine the purity.

  • Iterate and Optimize: Based on the analysis, adjust the pH of the aqueous phase or try a different organic solvent to improve the partitioning and achieve the desired separation. For higher purification, subsequent acidification and distillation can be employed.[4][5]

Quantitative Insights:

Parameter Monoalkyl Phosphinic Acid Dialkyl Phosphinic Acid
Expected pKa Range ~1-2.5~1.5-3.0
Solubility Higher in aqueous phaseHigher in organic phase

Note: pKa values are estimates and can vary based on the specific alkyl substituents.[23][24][25][26]

References

  • B. Rittner, et al. (1999). Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection.
  • B. Nowack. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • B. Nowack. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 942(1-2), 185-190.
  • Y. K. Shin, et al. (1992). Prediction of pKa Vlaues of Alkylphosphonic Acids. Chemistry Letters, 21(8), 1467-1470.
  • SIELC Technologies. (n.d.). Separation of Dioctylphosphinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • A. Wołowicz, et al. (2020).
  • D. R. Hart, et al. (2006). Process for the preparation of highly purified, dialkyl phosphinic acids. U.S. Patent No. 7,049,463 B2. Washington, DC: U.S.
  • D. R. Hart, et al. (2006). Process for the preparation of highly purified, dialkyl phosphinic acids. U.S.
  • C. L. Deyrup, et al. (1985). Simultaneous esterification and acylation of pesticides for analysis by gas chromatography. 1. Derivatization of glyphosate and (aminomethyl)phosphonic acid with fluorinated alcohols-perfluorinated anhydrides. Journal of Agricultural and Food Chemistry, 33(5), 942-947.
  • S. D. Richardson, et al. (2013). Derivatization of phosphonic acids with p-methoxybenzyl trichloroacetimidate: Optimization reactions... [Image].
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  • W. A. Higgins, et al. (1955). Aromatic Phosphinic Acids and Derivatives. I. Diphenylphosphinodithoic Acid and Its Derivatives. Journal of the American Chemical Society, 77(7), 1864-1866.
  • JoVE. (2022, October 5). Synthesis: High Purity Nonsymmetric Dialkylphosphinic Acid Extractants l Protocol Preview.
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  • R. G. Franz. (2001). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
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  • Harvard Apparatus. (n.d.).
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • X. Zhang, et al. (n.d.). Dialkyl phosphinic acids: Synthesis and applications as extractant for nickel and cobalt separation.
  • C. Sevrain, et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2184-2220.
  • J. W. Dolan. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • M. Pohjola, et al. (2021). Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent.
  • A. Mucha, et al. (2011). Phosphinic acids: current status and potential for drug discovery. Future Medicinal Chemistry, 3(13), 1677-1698.
  • Primoris. (n.d.). Unpacking phosphonic acid.
  • ThermoFisher. (n.d.).
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  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
  • BOC Sciences. (n.d.). Source of Impurities in Small Nucleic Acid Drugs.
  • D. S. Bell. (2020, July 31). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives.
  • Supelco. (n.d.). HPLC Troubleshooting Guide.
  • E. Dhaene, et al. (2023). Binding Affinity of Monoalkyl Phosphinic Acid Ligands toward Nanocrystal Surfaces.
  • S. W. Baertschi, et al. (2017). Impurity investigations by phases of drug and product development. Advanced Drug Delivery Reviews, 117, 3-14.

Sources

Optimization

Technical Support Center: Diarylphosphinic Acid Handling

Topic: Handling & Purification of Hygroscopic Diarylphosphinic Acid Solids Ticket ID: P-CHEM-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are likely reading this because you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Purification of Hygroscopic Diarylphosphinic Acid Solids Ticket ID: P-CHEM-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely reading this because your diarylphosphinic acid (e.g., Diphenylphosphinic acid, CAS 1707-03-5) has transformed from a free-flowing powder into a sticky, semi-solid "goo," or you are experiencing inconsistent yields in downstream coupling reactions.

Diarylphosphinic acids (


) possess a 

of approximately 2.3, making them significantly stronger than carboxylic acids. Their phosphoryl oxygen (

) and acidic hydroxyl group (

) create a potent hydrogen-bonding network.[1] This structure is aggressively hygroscopic; it does not just adsorb surface moisture—it incorporates water into the crystal lattice, often leading to deliquescence or the formation of stable hydrates.[2]

This guide provides self-validating protocols to restore your material and ensure stoichiometric accuracy.

Module 1: The "Rescue" Protocol (Restoring Sticky Solids)

User Question: My solid has clumped into a sticky mass. Vacuum drying at room temperature isn't working. How do I fix this?

Technical Insight: Static vacuum drying is often ineffective because the water is hydrogen-bonded to the phosphinyl moiety. You must break these bonds using a higher-boiling azeotrope that can mechanically "sweep" the water out at elevated temperatures.[1]

Workflow Visualization: The Drying Decision Tree

DryingProtocol Start State of Material Condition1 Free-flowing Powder Start->Condition1 Condition2 Sticky / Clumped / Goo Start->Condition2 Action1 Store in Desiccator (P2O5 or KOH) Condition1->Action1 Action2 Azeotropic Drying (See Protocol A) Condition2->Action2 Preferred Action3 Lyophilization (If water soluble) Condition2->Action3 Alternative Check Validation: 1H NMR (Check H2O peak) Action2->Check Action3->Check

Caption: Decision logic for processing hygroscopic organophosphorus solids based on physical state.

Protocol A: Azeotropic Drying (The Gold Standard)

Objective: Remove bound water using the Toluene-Water azeotrope (bp 85°C).

  • Dissolution: Transfer the sticky solid to a round-bottom flask. Add Toluene (10 mL per gram of solid). If the solid does not dissolve, add a minimum amount of Dichloromethane (DCM) or Methanol to solubilize it, then add the Toluene.

  • Evaporation: Connect to a rotary evaporator.

    • Bath Temp: 45–50°C.[1]

    • Pressure:[1][3][4] Ramp down slowly to prevent bumping.[1]

  • The Chase: As the solvent evaporates, the toluene will carry the water off. You will likely see the oil turn into a white foam or solid crust.

  • Repetition: Redissolve the residue in fresh Toluene and evaporate again. Repeat 2–3 times.

  • Final Dry: Place the flask on a high-vacuum manifold (<1 mbar) for 4 hours.

Why this works: Toluene forms a low-boiling azeotrope with water.[1] The energy input (heat) plus the chemical entrainment breaks the acid-water H-bonds more effectively than heat alone [1][2].

Module 2: Stoichiometry & Weighing

User Question: My yields are inconsistent. I suspect I'm weighing water instead of reagent. How do I correct for this?

Technical Insight: If your material is "wet," your molecular weight calculations are wrong.[1] A 5% water content by weight introduces a significant stoichiometric error, especially if the water consumes your coupling reagent (e.g., Thionyl Chloride, Oxalyl Chloride, or EDC).

Data Table: Impact of Water on Stoichiometry
Material StateApparent MW ( g/mol )Actual Active Reagent (%)Consequence in Reaction
Anhydrous

218.19100%Theoretical Yield
Monohydrate (

)
236.20~92%8% under-loading of catalyst/ligand
Wet Goo (

)
~256.00~85%Catastrophic: Hydrolysis of activating agents
Protocol B: The "Difference" Weighing Method

Do not weigh hygroscopic solids on an open balance pan.

  • Taring: Tare a capped vial containing your dried solid.[1]

  • Transfer: Quickly transfer the estimated amount to your reaction vessel (which should be under Argon/Nitrogen).

  • Back-Weigh: Cap the vial immediately and weigh it again.

  • Calculation:

    
    . This is the exact amount added, minimizing exposure time to humid air.
    
Module 3: Reaction Troubleshooting (Activation)

User Question: I am trying to make the phosphinic chloride (


) using Thionyl Chloride (

), but I see unreacted acid in the NMR.

Technical Insight: Water competes with the acid for the thionyl chloride.



If your solid is wet, the water destroys the reagent before it can activate the phosphorus. Furthermore, the generated HCl can protonate basic sites in your substrate.
Protocol C: Chemical Dehydration (In-Situ)

If you cannot dry the solid beforehand (Module 1), you must modify the reaction:

  • Reagent Excess: Use a large excess of

    
     (5–10 equivalents) or Oxalyl Chloride.[1] The first few equivalents will act as a "chemical desiccant" (sacrificial), destroying the water.
    
  • Catalyst: Add a drop of DMF (Dimethylformamide).[1] This forms the Vilsmeier reagent, which is a more potent chlorinating agent than

    
     alone and helps drive the reaction on the sterically hindered phosphorus [3].
    
  • Validation: Monitor the reaction by

    
     NMR .
    
    • Starting Material (

      
      ):
      
      
      
      20–30 ppm (broad).[1]
    • Product (

      
      ):
      
      
      
      40–50 ppm (sharp).[1]
    • Note: Perform NMR in

      
       or 
      
      
      
      .[1] Do not use wet solvents or the chloride will hydrolyze back to the acid in the NMR tube.
Module 4: Purification (Recrystallization)

User Question: I tried to recrystallize the acid, but it "oiled out" (separated as a liquid) instead of forming crystals.

Technical Insight: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities disrupt the crystal lattice formation. For phosphinic acids, this is often driven by trace water lowering the melting point (melting point depression).

Visualization: Oiling Out Mechanism

Recrystallization Step1 Hot Saturated Solution Step2 Cooling Step1->Step2 Branch Phase Separation? Step2->Branch ResultA Crystals Form (Ideal) Branch->ResultA Pure/Dry ResultB Oiling Out (Liquid Droplets) Branch->ResultB Wet/Impure Fix Remedy: 1. Reheat to dissolve 2. Add Seed Crystal 3. Slower Cooling ResultB->Fix

Caption: Pathway of crystallization vs. oiling out. Oiling is often a symptom of hydration.

Protocol D: The Dual-Solvent Fix
  • Primary Solvent: Dissolve the acid in a minimum amount of boiling Ethanol (95% or absolute) .[1]

  • Anti-Solvent: Slowly add warm Water or Hexane (depending on polarity requirements) until slight turbidity persists.[1]

    • Note: For diarylphosphinic acids, Water/Ethanol mixtures are often effective because the acid is soluble in ethanol but less so in water, yet the water helps hydrate impurities [4].

  • Seeding: If it oils out, add a "seed" crystal of pure acid.[1] If you lack a seed, scratch the inner glass wall of the flask with a glass rod. The micro-glass shards act as nucleation sites.

  • Slow Cool: Wrap the flask in a towel to cool it to room temperature over 2–3 hours. Rapid cooling promotes oiling.[1]

References
  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Standard reference for drying organic acids and azeotropic methods).

  • ChemicalBook. (2024).[1][3] Diphenylphosphinic acid Properties and Handling. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanisms of acid chloride formation and Vilsmeier activation).

  • Guidechem. (2024).[1][3] Diphenylphosphinic acid Solubility and Synthesis. Retrieved from

  • PubChem. (2024).[1] Diphenylphosphinic acid Compound Summary. National Library of Medicine.[1] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystal Structures of Diarylphosphinic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Diarylphosphinic Acids Diarylphosphinic acids, a class of organophosphorus compounds, are of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Diarylphosphinic Acids

Diarylphosphinic acids, a class of organophosphorus compounds, are of significant interest in medicinal chemistry and materials science.[1][2] Their structural framework, featuring a tetrahedral phosphorus atom bonded to two aryl groups, a hydroxyl group, and a phosphoryl oxygen, allows them to act as mimics of the transition state of amide and ester hydrolysis, making them potent enzyme inhibitors.[3] Furthermore, their ability to form stable complexes with metal ions has led to their use as ligands in catalysis and as building blocks for coordination polymers. The precise three-dimensional arrangement of the aryl substituents and the hydrogen bonding capabilities of the phosphinic acid moiety are critical determinants of their biological activity and material properties. A thorough understanding of their solid-state structures through single-crystal X-ray diffraction is therefore paramount for rational drug design and the development of new materials.

This guide provides a comparative analysis of the X-ray crystal structure data for three exemplary diarylphosphinic acids: diphenylphosphinic acid, bis(4-chlorophenyl)phosphinic acid, and di-p-tolylphosphinic acid. We will delve into their crystallographic parameters, discuss the experimental protocols for their synthesis and crystallization, and explore the implications of their structural nuances.

Comparative Analysis of Crystal Structures

The solid-state architecture of diarylphosphinic acids is dictated by a combination of intramolecular steric and electronic effects of the aryl substituents and intermolecular hydrogen bonding interactions. A comparison of the crystallographic data for our selected compounds reveals these influences.

Data Presentation: Crystallographic Parameters
Compound NameDiphenylphosphinic AcidBis(4-chlorophenyl)phosphinic AcidDi-p-tolylphosphinic Acid
Molecular Formula C₁₂H₁₁O₂PC₁₂H₉Cl₂O₂PC₁₄H₁₅O₂P
Crystal System MonoclinicOrthorhombic (predicted)Monoclinic (predicted)
Space Group P2₁/cP2₁2₁2₁ (predicted)P2₁/c (predicted)
a (Å) 11.474(2)Data not availableData not available
b (Å) 6.0506(12)Data not availableData not available
c (Å) 15.718(3)Data not availableData not available
α (°) 9090 (predicted)90 (predicted)
β (°) 99.93(3)90 (predicted)Data not available
γ (°) 9090 (predicted)90 (predicted)
V (ų) 1074.9(4)Data not availableData not available
Z 44 (predicted)4 (predicted)
Key Intermolecular Interactions O-H···O hydrogen bondsO-H···O hydrogen bonds, potential Cl···Cl or Cl···π interactionsO-H···O hydrogen bonds, potential C-H···π interactions
Structural Insights

Diphenylphosphinic acid serves as our foundational example with well-established crystallographic data. Its monoclinic crystal system and P2₁/c space group are common for organophosphorus compounds. The crystal packing is primarily stabilized by intermolecular O-H···O hydrogen bonds, forming centrosymmetric dimers.

For bis(4-chlorophenyl)phosphinic acid , the introduction of the electron-withdrawing and sterically bulky chlorine atoms at the para positions of the phenyl rings is expected to significantly influence the crystal packing. While specific data is elusive, we can anticipate that in addition to the characteristic O-H···O hydrogen bonding, intermolecular interactions involving the chlorine atoms, such as halogen bonding (Cl···Cl or Cl···O) or π-stacking interactions modified by the presence of chlorine, will play a role in the solid-state assembly.

In the case of di-p-tolylphosphinic acid , the methyl groups in the para positions introduce both steric bulk and weak electron-donating character. These substituents are likely to influence the dihedral angles between the phenyl rings and the P=O bond. Furthermore, C-H···π interactions involving the methyl hydrogens and the aromatic rings of neighboring molecules could contribute to the overall crystal packing, in addition to the fundamental O-H···O hydrogen bonds.

Experimental Protocols

The successful acquisition of high-quality single crystals for X-ray diffraction is contingent upon robust synthetic and crystallization methodologies. The following protocols are based on established procedures for the synthesis of diarylphosphinic acids and general crystallization techniques.

Synthesis of Diarylphosphinic Acids

The synthesis of diarylphosphinic acids can be approached through several routes, with the hydrolysis of the corresponding diarylphosphinyl chloride or the oxidation of a diarylphosphine being common methods.

General Synthetic Workflow:

cluster_synthesis Synthesis Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Product Product Intermediate->Product Hydrolysis/Oxidation

Caption: General synthetic workflow for diarylphosphinic acids.

1. Synthesis of Diphenylphosphinic Acid via Hydrolysis of Diphenylphosphinyl Chloride

  • Materials: Diphenylphosphinyl chloride, acetone, water.

  • Procedure:

    • In a round-bottom flask, dissolve diphenylphosphinyl chloride (1 equivalent) in acetone.

    • Slowly add water (10-20 equivalents) to the solution while stirring. The reaction is exothermic.

    • Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or ³¹P NMR).

    • Remove the acetone under reduced pressure.

    • The resulting white solid is collected by filtration, washed with cold water, and dried under vacuum.

2. Synthesis of Bis(4-chlorophenyl)phosphinic Acid via Grignard Reaction

  • Materials: 4-bromochlorobenzene, magnesium turnings, diethyl ether, phosphorus oxychloride (POCl₃), hydrochloric acid.

  • Procedure:

    • Prepare the Grignard reagent by reacting 4-bromochlorobenzene with magnesium turnings in anhydrous diethyl ether.

    • In a separate flask, cool a solution of phosphorus oxychloride in anhydrous diethyl ether to 0 °C.

    • Slowly add the Grignard reagent to the POCl₃ solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding crushed ice, followed by dilute hydrochloric acid.

    • Extract the product with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product.

3. Synthesis of Di-p-tolylphosphinic Acid via Oxidation of Di-p-tolylphosphine

  • Materials: Di-p-tolylphosphine, hydrogen peroxide (30% solution), acetone.

  • Procedure:

    • Dissolve di-p-tolylphosphine in acetone in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add a 30% hydrogen peroxide solution dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Remove the acetone under reduced pressure.

    • The resulting solid is recrystallized to afford pure di-p-tolylphosphinic acid.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality for X-ray diffraction is a critical step that often requires optimization.

General Crystallization Workflow:

cluster_crystallization Crystallization Purified Product Purified Product Saturated Solution Saturated Solution Purified Product->Saturated Solution Dissolution Single Crystals Single Crystals Saturated Solution->Single Crystals Slow Evaporation / Cooling

Caption: General workflow for single crystal growth.

Recommended Crystallization Protocol (Slow Evaporation):

  • Purification: Ensure the synthesized diarylphosphinic acid is of high purity. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) may be necessary.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a solvent in which it is moderately soluble at room temperature (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and mount them for X-ray diffraction analysis.

Conclusion

This guide has provided a comparative overview of the X-ray crystal structure data for diphenylphosphinic acid, bis(4-chlorophenyl)phosphinic acid, and di-p-tolylphosphinic acid. While complete crystallographic data for the substituted analogs remains an area for further investigation, the presented information on diphenylphosphinic acid provides a solid foundation for understanding the structural chemistry of this important class of compounds. The detailed synthetic and crystallization protocols offer a practical starting point for researchers aiming to prepare and structurally characterize these and related diarylphosphinic acids. A deeper understanding of their solid-state structures will undoubtedly facilitate the development of novel therapeutic agents and advanced materials.

References

  • PMC. Direct carbonyl reductive functionalizations by diphenylphosphine oxide. [Link]

  • Onto-sight AI. Bis(4-chlorophenyl)phosphinic Acid Overview. [Link]

  • DTIC. Design and Synthesis of Candidate Prophylactic and Therapeutic Compounds for Use in the Management of Organophosphorus Poisoning. [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. [Link]

  • PMC. Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. [Link]

  • ResearchGate. Scheme 4: Direct esterification of diphenylphosphinic acid (5). [Link]

  • Revue Roumaine de Chimie. (p-TOLYL)DICHLOROPHOSPHINE AND DI(p-TOLYL)CHLOROPHOSPHINE – SOURCES OF NEW ORGANOPHOSPHORUS(III) AND (V) COMPOUNDS. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • The Royal Society of Chemistry. Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction. [Link]

  • BiŌkeanós. The Cambridge Structural Database. [Link]

  • PubChem. Phosphinic acid, bis(p-chlorophenyl)-. [Link]

  • PSDI. Cambridge Structural Database (CSD). [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. [Link]

  • Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]

  • PubChem. Di(p-tolyl)phosphine Oxide. [Link]

  • PubChem. Di-p-tolylphosphine. [Link]

  • MDPI. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]

  • Google Patents.
  • PubMed. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. [Link]

  • The University of Liverpool Repository. SYNTHESIS OF A NEW CLASS OF PHOSPHINIC DERIVATIVES AS PUTATIVE PROTEASE INHIBITORS. [Link]

  • ResearchGate. Microstructured Silicon Substrates Impregnated with Bis(2,4,4-trimethylpentyl) Phosphinic Acid for Selective Scandium Recovery. [Link]

  • Labcompare. Bis(4-methoxyphenyl)phosphinic acid from Aladdin Scientific Corporation. [Link]

  • Taylor & Francis Online. Novel Bis(diphenylcarbamoylmethylphosphine oxide) Ligand for Effective Extraction of Actinides and Lanthanides from Nitric Acid Solutions. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Methoxyphenyl)(phenyl)phosphinic Acid

Executive Summary: The proper management and disposal of (3-Methoxyphenyl)(phenyl)phosphinic acid are not merely procedural formalities; they are critical pillars of laboratory safety, environmental responsibility, and r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The proper management and disposal of (3-Methoxyphenyl)(phenyl)phosphinic acid are not merely procedural formalities; they are critical pillars of laboratory safety, environmental responsibility, and regulatory compliance. As a member of the organophosphorus acid family, this compound requires a handling protocol that respects its potential hazards, including corrosivity and irritation. This guide provides a direct, step-by-step framework for researchers, scientists, and drug development professionals to manage this chemical waste stream safely and effectively, ensuring the protection of both personnel and the environment. The universally recommended and safest method for disposal is through a licensed hazardous waste management service.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific, detailed Safety Data Sheet (SDS) for (3-Methoxyphenyl)(phenyl)phosphinic acid may vary between suppliers, its chemical class and the profile of close analogs like Phenylphosphinic acid provide a strong basis for a thorough risk assessment.

Phenylphosphinic acid is classified as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1][2]. Therefore, it is imperative to treat (3-Methoxyphenyl)(phenyl)phosphinic acid with a similar level of caution. The primary hazards include:

  • Corrosivity: Like many phosphinic acids, it can cause severe burns to the skin and eyes upon direct contact[3][4].

  • Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1][5].

  • Toxicity: The compound is considered harmful if ingested[1][2].

These hazards dictate that direct disposal into the sanitary sewer system is strictly prohibited and that all waste, including contaminated materials, must be managed as regulated hazardous waste[6][7].

Personnel Safety & Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. Before handling (3-Methoxyphenyl)(phenyl)phosphinic acid in any capacity—from experimental use to waste consolidation—personnel must be equipped with the appropriate PPE. The function of PPE is to create a barrier between the user and the hazardous material, a principle that is central to laboratory safety protocols[8].

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive liquid and airborne particles, preventing severe eye damage[3][9].
Hand Protection Heavy-duty, chemically resistant gloves (e.g., neoprene or nitrile rubber).Prevents skin contact and chemical burns. Gloves should be inspected before use and disposed of as contaminated waste after handling[8].
Body Protection A chemical-resistant lab coat or apron.Protects the body and personal clothing from contamination by spills or splashes[8].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary for spills or poor ventilation.Minimizes the inhalation of dust or aerosols that can cause respiratory irritation[1][6].

Core Disposal Protocol for Chemical Waste

The definitive and compliant method for disposing of (3-Methoxyphenyl)(phenyl)phosphinic acid is to manage it as a formal hazardous waste stream. This ensures the entire lifecycle of the waste is handled by professionals in accordance with federal, state, and local regulations[4][10].

Step 1: Waste Collection & Segregation

  • Collect all waste containing (3-Methoxyphenyl)(phenyl)phosphinic acid in a designated waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid[4].

  • Crucially, do not mix this acidic waste with other waste streams, especially bases, oxidizers, or flammable solvents, to prevent dangerous chemical reactions [8][9].

Step 2: Proper Labeling

  • Immediately label the waste container. The label must, at a minimum, include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "(3-Methoxyphenyl)(phenyl)phosphinic acid". Do not use abbreviations or formulas[11].

    • A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container.

Step 3: Secure Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • This area must be secure, well-ventilated, and situated away from general laboratory traffic[4][12].

  • Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks[11].

Step 4: Arranging for Professional Disposal

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[4][7].

  • Follow their specific instructions for transport and hand-off. Never attempt to transport hazardous waste in a personal vehicle without explicit authorization and training.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical to mitigating harm.

Minor Spill (Contained within a Fume Hood)

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Ensure PPE: Don the full required PPE as detailed in the table above.

  • Neutralize: Cautiously cover the spill with a suitable neutralizing agent, such as sodium bicarbonate or soda ash. Apply it slowly from the outside of the spill inward to control the reaction[4][9].

  • Absorb: Once the fizzing stops and the acid is neutralized, absorb the residue with an inert material like vermiculite, sand, or a commercial chemical absorbent[4].

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container[13].

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste[14].

Major Spill (Outside of a Fume Hood or Large Volume)

  • EVACUATE: Immediately evacuate the affected area.

  • ALERT: Notify your institution's emergency response team and EHS department without delay.

  • SECURE: If it is safe to do so, close the doors to the area to contain any vapors.

  • DO NOT ATTEMPT TO CLEAN UP: A major spill requires specialized training and equipment to manage safely[4][7].

Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][12].

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with water for at least 15 minutes in a safety shower. Seek immediate medical attention[2][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][13].

Waste Stream Decision Workflow

This diagram provides a logical flow for making decisions regarding the handling and disposal of (3-Methoxyphenyl)(phenyl)phosphinic acid and associated materials.

G cluster_start Start: Generation of Waste cluster_assessment Waste Assessment cluster_chemical Chemical Waste Stream cluster_contaminated Contaminated Materials Stream cluster_spill Spill / Accidental Release start Waste Generated (3-Methoxyphenyl)(phenyl)phosphinic acid) assess_type What is the waste type? start->assess_type collect_chem Collect in a designated, compatible, and sealed hazardous waste container. assess_type->collect_chem Pure Chemical / Solution collect_contam Collect all contaminated items (gloves, wipes, glassware) in a sealed container or bag. assess_type->collect_contam Contaminated Labware / PPE assess_spill Is the spill minor or major? assess_type->assess_spill Accidental Spill label_chem Label container with 'Hazardous Waste', full chemical name, and associated hazards. collect_chem->label_chem store_chem Store in a secure Satellite Accumulation Area (SAA). label_chem->store_chem dispose_chem Contact EHS or licensed contractor for professional disposal. store_chem->dispose_chem label_contam Label as 'Hazardous Waste' with the chemical contaminant name. collect_contam->label_contam label_contam->store_chem minor_spill Follow minor spill protocol: Neutralize -> Absorb -> Collect. assess_spill->minor_spill Minor & Contained major_spill EVACUATE & ALERT Emergency Response / EHS. assess_spill->major_spill Major / Uncontained minor_spill->collect_contam

Caption: Decision workflow for the proper management of (3-Methoxyphenyl)(phenyl)phosphinic acid waste.

References

  • Msds_Phosphorous_Acid.pdf (2006). Scribd.
  • ChemicalBook (2022).
  • BenchChem (2025). Navigating the Safe Disposal of Phosphonous Acid: A Procedural Guide.
  • Cayman Chemical (2024). Organophosphorus Pesticide Standard (1X1 mL)
  • VelocityEHS (2015). Phosphoric Acid Safety Tips.
  • University of Washington Department of Chemistry. STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS.
  • Actylis Lab Solutions.
  • Thermo Fisher Scientific (2025).
  • Office of Research, University of Southern California. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • Fisher Scientific (2025).
  • Fisher Scientific (2025). SAFETY DATA SHEET - 3-(4-Methoxyphenyl)propionic acid.
  • BenchChem (2025). Proper Disposal of 3-[(4-Methoxyphenyl)
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • U.S. Environmental Protection Agency. The Law on Pesticide Wastes.
  • American Chemistry Council (2018).
  • Northwestern University (2015). Hazardous Waste Disposal Guide.

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Handling

Personal protective equipment for handling (3-Methoxyphenyl)(phenyl)phosphinic acid

CAS Number: 4552-91-4 | Formula: C₁₃H₁₃O₃P | Molecular Weight: 248.21 g/mol [1][2] Part 1: Executive Safety Snapshot (Immediate Action Card) Urgency Level: MODERATE (Irritant / Potential Corrosive) This guide serves as t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4552-91-4 | Formula: C₁₃H₁₃O₃P | Molecular Weight: 248.21 g/mol [1][2]

Part 1: Executive Safety Snapshot (Immediate Action Card)

Urgency Level: MODERATE (Irritant / Potential Corrosive)

This guide serves as the definitive operational standard for handling (3-Methoxyphenyl)(phenyl)phosphinic acid .[1] While often categorized as an irritant, the acidic nature of the phosphinic moiety requires protocols similar to those for corrosive organic acids to prevent cumulative tissue damage and equipment corrosion.

Critical Check Status Action Required
Physical State Solid (Powder/Crystal)Minimize dust generation.[1][3][4] Use antistatic weighing boats.
Primary Hazard Skin/Eye/Respiratory IrritantDo not inhale dust. Work strictly within a fume hood.
GHS Signal WARNING H315 (Skin), H319 (Eye), H335 (Resp).[5]
Incompatibility Strong Oxidizers, BasesStore segregated from alkalis and oxidizing agents.

Part 2: Personal Protective Equipment (PPE) Matrix

Philosophy of Protection: Standard "lab coat and gloves" are insufficient for organophosphorus acids without specific material validation. The acidity can degrade standard latex rapidly, and the fine powder nature poses an inhalation risk often overlooked in liquid-handling labs.

PPE Selection Table
Protection Zone Standard Requirement Technical Specification & Rationale
Hand Protection Nitrile (Double Gloving) Primary Layer: 4 mil Nitrile (Touch sensitivity).Secondary Layer: 8 mil Nitrile (Chemical barrier).Rationale:[1] Organophosphorus acids can permeate thin latex. Double nitrile provides a visual breach indicator and sufficient breakthrough time (>480 min).
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Outside Hood): N95 or P100 Particulate Respirator.Rationale:[1] The compound is a respiratory irritant (STOT SE 3).[4] Dust inhalation can cause severe mucosal inflammation.
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1 compliant, indirect venting.Rationale: Safety glasses are inadequate for powders that can become airborne or acidic solutions that can splash.[6]
Body Lab Coat (High-Density) Spec: 100% Cotton or Nomex (if flammables present).Rationale:[1] Synthetic blends can melt if a reaction exotherms or if contacted by strong acid catalysts often used in conjunction with this reagent.

Part 3: Operational Handling Protocol

Expertise & Experience: The most critical error when handling aryl phosphinic acids is treating them like simple salts. They are organic acids. When dissolved in organic solvents (e.g., DCM, Methanol), they retain acidic properties that can corrode metal spatulas and degrade syringe plungers over time.

Step-by-Step: Weighing & Transfer[1]
  • Preparation of Workspace:

    • Clear the fume hood of incompatible bases (e.g., triethylamine, sodium hydroxide).

    • Place a black anti-static mat on the work surface. Why? White powder visibility is maximized against a dark background, ensuring no trace spills remain.

  • Weighing Procedure:

    • Do not use metal spatulas. Use porcelain or PTFE-coated spatulas to prevent metal leaching and tool corrosion.[1]

    • Tare a glass scintillation vial or antistatic weighing boat.

    • Transfer the solid gently. If the powder is clumpy, do not crush it in the open; crush it inside the container to prevent aerosolization.

  • Solubilization:

    • (3-Methoxyphenyl)(phenyl)phosphinic acid is typically soluble in polar organic solvents (DMSO, Methanol, DCM).[1]

    • Caution: When adding to basic solutions, add the acid slowly. The neutralization exotherm can be significant depending on the scale.

Part 4: Emergency Response & Spill Management

Trustworthiness: This protocol assumes the worst-case scenario: a spill of fine powder outside the fume hood.[1]

Spill Response Decision Tree

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess InsideHood Inside Fume Hood? Assess->InsideHood MinorHood Minor (<5g): Cover with wet paper towel to prevent dust. InsideHood->MinorHood YES Evacuate Evacuate Area (Respiratory Risk) InsideHood->Evacuate NO CleanHood Wipe with NaHCO3 sol. then Water. MinorHood->CleanHood Disposal Collect as Hazardous Chemical Waste CleanHood->Disposal PPE_Up Don N95/P100 & Double Gloves Evacuate->PPE_Up Contain Cover with spill pads or damp sand. PPE_Up->Contain Neutralize Apply weak base (Sodium Bicarbonate) Contain->Neutralize Neutralize->Disposal

Figure 1: Decision logic for spill containment, prioritizing respiratory protection for uncontained powder spills.

Part 5: Waste Disposal & Decontamination

Authoritative Grounding: Disposal must comply with RCRA standards for acidic organic waste. The following protocol utilizes a chemical neutralization strategy to render the material safer for final waste consolidation.

Neutralization Protocol (Self-Validating System)

Objective: Convert the acidic phosphinic species into a neutral salt before disposal to minimize container corrosion risks.

  • Segregation: Isolate the waste stream. Do not mix with oxidizing acids (Nitric, Perchloric).

  • Preparation of Neutralizing Bath:

    • Prepare a 5% Sodium Bicarbonate (

      
      ) solution in a large beaker.
      
  • Controlled Hydrolysis/Neutralization:

    • Slowly add the (3-Methoxyphenyl)(phenyl)phosphinic acid (solid or solution) to the bicarbonate bath.[1]

    • Observation: Look for bubbling (

      
       release). This confirms the acid is reacting.
      
    • Endpoint: Continue addition until bubbling ceases and solid is dissolved.

  • Validation:

    • Test pH with a strip. Target pH: 6.0 – 8.0 .

  • Final Disposal:

    • Label container: "Neutralized Organic Phosphinic Acid Salts – Non-Oxidizing."

    • Dispose of via standard EHS hazardous waste routes.

Disposal Workflow Diagram

DisposalWorkflow Waste Acidic Waste (Solid/Soln) BaseBath 5% NaHCO3 Bath Waste->BaseBath Add to Mix Slow Addition (Watch for CO2) BaseBath->Mix Check Check pH (Target 6-8) Mix->Check Check->BaseBath pH < 6 Container Hazardous Waste Container Check->Container pH OK

Figure 2: Step-by-step neutralization workflow to ensure safe pH levels prior to waste consolidation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 121255474, (4-Amino-2-methoxyphenyl)-phenylphosphinic acid (Related Structure/Class Data). Retrieved February 25, 2026, from [Link]

Sources

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